Benzyl (3-oxocyclobutyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-oxocyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMWNBBHLUISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599999 | |
| Record name | Benzyl (3-oxocyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-36-7 | |
| Record name | Benzyl (3-oxocyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl (3-oxocyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a key intermediate in the preparation of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor abrocitinib.[1] This document details two primary synthetic routes to this compound, complete with step-by-step experimental protocols. Furthermore, it compiles essential physicochemical and spectroscopic data for the thorough characterization of Benzyl (3-oxocyclobutyl)carbamate, presented in clear and accessible formats. The inclusion of detailed diagrams for synthetic pathways and experimental workflows aims to provide researchers with a practical and in-depth resource for their work in medicinal chemistry and drug development.
Introduction
This compound, also known as N-(benzyloxycarbonyl)-3-aminocyclobutanone, is a crucial building block in organic synthesis. Its structure combines a reactive cyclobutanone (B123998) ring with a carbamate-protected amine, making it a versatile precursor for the introduction of the 3-aminocyclobutyl moiety in more complex molecules. The benzyloxycarbonyl (Cbz) protecting group offers stability under various reaction conditions and can be readily removed when needed, a feature highly valued in multi-step syntheses.[2] This guide will explore two effective methods for the preparation of this intermediate and provide a detailed account of its analytical characterization.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 130369-36-7 | [1] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | -20°C to -15°C | [3] |
| Boiling Point | 403.3 ± 44.0 °C (Predicted) | [1] |
| Density | 1.22 g/cm³ | [1] |
| Solubility | Soluble in various organic solvents such as ethanol, ether, and dimethylformamide. | [3] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are detailed below. The first is a one-pot synthesis from 3-oxocyclobutanecarboxylic acid, and the second involves the protection of 3-aminocyclobutanone (B3028992).
Synthesis from 3-Oxocyclobutanecarboxylic Acid
This method provides a direct, one-pot conversion to the target molecule.
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) and N,N-Diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol) in toluene (B28343) (8 mL) under an argon atmosphere, diphenylphosphoryl azide (B81097) (DPPA) (2.89 g, 10.52 mmol) is added at room temperature.[1] The reaction mixture is then heated to 60°C for 3 hours. Following this, benzyl alcohol (1.14 g, 10.52 mmol) is added, and the mixture is stirred overnight at 60°C.[1] Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by silica (B1680970) gel column chromatography using a petroleum ether:ethyl acetate (B1210297) (8:1) eluent to yield this compound.[1]
Expected Yield: Approximately 50% (240 mg).[1]
Synthesis via Cbz Protection of 3-Aminocyclobutanone
An alternative route involves the protection of the amino group of 3-aminocyclobutanone using benzyl chloroformate (Cbz-Cl).
To a solution of 3-aminocyclobutanone hydrochloride (assuming the starting material is a salt, 1.0 eq.) in a 2:1 mixture of tetrahydrofuran (B95107) (THF) and water, sodium bicarbonate (2.2 eq.) is added. The mixture is cooled to 0°C in an ice-water bath. Benzyl chloroformate (1.1-1.5 eq.) is then added dropwise over 20-30 minutes, ensuring the internal temperature remains low. The reaction is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with ethyl acetate (3x). The combined organic layers are washed sequentially with 1N HCl, water, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Aromatic Protons | 7.38-7.33 | m | - | 5H | C₆H₅ |
| Benzyl Protons | 5.12 | d | 7.5 | 2H | -CH₂-Ph |
| Cyclobutyl Proton | 4.34-4.33 | brs | - | 1H | -CH-NH- |
| Cyclobutyl Protons | 3.44-3.39 | m | - | 2H | -CH₂-CO- |
| Cyclobutyl Protons | 3.10-3.07 | brs | - | 2H | -CH₂-C-NH- |
| Reference:[1] |
¹³C NMR (Predicted): Due to the lack of readily available experimental data, a predicted ¹³C NMR spectrum is provided for reference. Key expected signals include the carbonyl carbon of the cyclobutanone, the carbamate (B1207046) carbonyl, aromatic carbons, the benzylic carbon, and the aliphatic carbons of the cyclobutyl ring.
Mass Spectrometry (MS)
| Technique | m/z | Assignment |
| ESI-MS | 220.2 | [M+H]⁺ |
| Reference:[1] |
Predicted Fragmentation Pattern: In a mass spectrometer, this compound is expected to undergo fragmentation. Common fragmentation pathways for benzyl carbamates include the loss of the benzyl group (C₇H₇, m/z 91) and the loss of CO₂ from the carbamate moiety. Alpha-cleavage adjacent to the carbonyl group in the cyclobutanone ring is also a plausible fragmentation route.
Infrared (IR) Spectroscopy
The following table presents typical IR absorption bands for benzyl carbamates, which are representative of this compound.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3422-3332 |
| C=O (carbamate) | Stretching | ~1694 |
| C=O (ketone) | Stretching | ~1780 (expected for a cyclobutanone) |
| N-H | Bending | ~1610 |
| C-N | Stretching | ~1346 |
| C-O | Stretching | ~1068 |
| Reference: Representative data for benzyl carbamates.[3] |
Application in Synthesis: The Preparation of Abrocitinib
This compound is a key intermediate in the synthesis of Abrocitinib, a Janus kinase 1 (JAK1) inhibitor used in the treatment of atopic dermatitis.[1] The following diagram illustrates the initial steps of the Abrocitinib synthesis starting from this compound.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The experimental protocols for two distinct synthetic routes offer flexibility for researchers in their synthetic design. The comprehensive compilation of physicochemical and spectroscopic data will aid in the unambiguous identification and quality control of this important synthetic intermediate. The illustration of its application in the synthesis of Abrocitinib underscores its relevance in modern drug discovery and development. This document serves as a valuable resource for chemists engaged in the synthesis of complex molecular architectures for pharmaceutical applications.
References
An In-depth Technical Guide to the Physicochemical Properties of Benzyl (3-oxocyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) (3-oxocyclobutyl)carbamate is a pivotal chemical intermediate, recognized for its integral role in the synthesis of advanced pharmaceutical agents. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its pharmacological relevance as a key building block for the Janus kinase (JAK) inhibitor, abrocitinib (B560407). All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.
Chemical Identity and Structure
Benzyl (3-oxocyclobutyl)carbamate, identified by the CAS Number 130369-36-7, is an organic compound featuring a cyclobutanone (B123998) ring and a benzyl carbamate (B1207046) protective group. This structure is fundamental to its utility in multi-step organic syntheses.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Benzyl N-(3-oxocyclobutyl)carbamate |
| CAS Number | 130369-36-7 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Synonyms | (3-Oxocyclobutyl)carbamic acid phenylmethyl ester, 3-(Cbz-amino)cyclobutanone, N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reaction optimization, and purification. While some data is based on predictions, it provides a strong foundation for experimental work. The compound is generally described as an off-white to yellow solid.[1] There are some conflicting reports describing it as a colorless liquid[2], though its predicted high boiling point and solid appearance from vendors suggest it is more likely a solid at room temperature.
Table 2: Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 219.24 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | -20°C to -15°C | [2] |
| Boiling Point (Predicted) | 403.3 ± 44.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.22 g/cm³ | [1] |
| pKa (Predicted) | 11.39 ± 0.20 | [1] |
| LogP (Predicted) | 0.99 | [3] |
| Solubility | Soluble in various organic solvents like ethanol, ether, and dimethylformamide. | [2] |
Synthesis and Purification
The synthesis of this compound is well-documented, typically proceeding from 3-oxocyclobutanecarboxylic acid.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures[1][4].
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Triethylamine (or DIEA)
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
Benzyl alcohol
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) in toluene (8 mL), add N,N-Diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol).
-
Add diphenylphosphoryl azide (DPPA) (2.89 g, 10.52 mmol) to the mixture at room temperature under an argon atmosphere.
-
Heat the reaction mixture to 60°C and maintain for 3 hours. This step facilitates the Curtius rearrangement to form an isocyanate intermediate.
-
Add benzyl alcohol (1.14 g, 10.52 mmol) to the reaction mixture.
-
Continue stirring at 60°C overnight to allow for the formation of the carbamate.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Experimental Protocol: Purification
-
The crude residue obtained from the synthesis is purified by silica (B1680970) gel column chromatography.
-
Prepare a slurry of silica gel in the chosen eluent system. A common eluent is a mixture of petroleum ether and ethyl acetate (B1210297) in an 8:1 ratio[1][4].
-
Load the concentrated crude product onto the column.
-
Elute the column with the petroleum ether:ethyl acetate (8:1) mixture, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as an off-white to yellow solid. The reported yield for this process is approximately 50%[1][4].
Synthesis and Purification Workflow
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
Table 3: Spectroscopic and Chromatographic Data
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.38-7.33 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 4.34-4.33 (brs, 1H, N-CH), 3.44-3.39 (m, 2H, cyclobutyl-CH₂), 3.10-3.07 (brs, 2H, cyclobutyl-CH₂) ppm[1] |
| ESI-MS | m/z: 220.2 [M+H]⁺[1] |
| HPLC Purity | Typically ≥97%[3] |
Recommended Analytical Methods
While specific validated methods for this compound are not widely published, standard reversed-phase HPLC and GC methods can be developed for purity analysis based on protocols for structurally related compounds.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water is a suitable starting point. Detection can be performed using a UV detector at a wavelength of approximately 254 nm, where the benzyl group exhibits strong absorbance[5].
-
Gas Chromatography (GC): For GC analysis, a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) would be appropriate. The sample, dissolved in a suitable solvent like dichloromethane (B109758) or methanol, can be analyzed with a flame ionization detector (FID) or mass spectrometer (MS)[6][7].
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum is expected to show characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), the ketone C=O stretch (around 1780 cm⁻¹, characteristic for strained cyclobutanones), the carbamate C=O stretch (around 1690-1710 cm⁻¹), and aromatic C-H stretches[8].
Biological and Pharmacological Relevance
The primary significance of this compound in drug development is its role as a key intermediate in the synthesis of abrocitinib [1]. Abrocitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of moderate-to-severe atopic dermatitis[9].
The synthesis of abrocitinib involves the reductive amination of this compound with methylamine, which forms the cis-cyclobutyl amine derivative that constitutes the core scaffold of the final drug molecule[9][10].
The JAK-STAT Signaling Pathway
Abrocitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical cascade in the immune response. Many pro-inflammatory cytokines implicated in atopic dermatitis (e.g., IL-4, IL-13, IL-31) rely on this pathway to transmit their signals from the cell surface to the nucleus, where they trigger the transcription of genes involved in inflammation and immune cell activation.
By selectively inhibiting JAK1, abrocitinib blocks the phosphorylation and activation of STAT proteins, thereby interrupting this signaling cascade and reducing the inflammatory response.
Safety and Handling
This compound is a chemical reagent intended for research and manufacturing purposes. Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses.
-
Handling: Avoid contact with skin, eyes, and clothing. Ensure operations are conducted in a well-ventilated area or a fume hood to prevent inhalation of dust or vapors.
-
First Aid: In case of accidental contact, move the affected person to fresh air and seek medical attention. If the substance comes into contact with skin or eyes, rinse thoroughly with water[2].
-
Storage: Store in a cool, dry place, typically at 2-8°C, in a tightly sealed container[1].
Conclusion
This compound is a valuable building block in medicinal chemistry, with well-defined physicochemical properties and established synthetic routes. Its critical role as a precursor to the JAK1 inhibitor abrocitinib underscores its importance to the pharmaceutical industry. This guide provides the essential technical information required by researchers and drug development professionals for the effective synthesis, analysis, and application of this key intermediate.
References
- 1. BENZYL 3-OXOCYCLOBUTYLCARBAMATE | 130369-36-7 [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. This compound | CAS#:130369-36-7 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzyl (3-oxocyclobutyl)carbamate (CAS: 130369-36-7): A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) (3-oxocyclobutyl)carbamate, identified by the CAS number 130369-36-7, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its structural features, particularly the presence of a reactive cyclobutanone (B123998) moiety and a carbamate-protected amine, make it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of Benzyl (3-oxocyclobutyl)carbamate, focusing on its synthesis, chemical properties, and its critical role in the development of targeted therapies, most notably as a precursor to the Janus kinase (JAK) 1 inhibitor, abrocitinib. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to support researchers and drug development professionals in their work with this important compound.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 130369-36-7 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Boiling Point | 403.3±44.0 °C (Predicted) |
| Density | 1.22 g/cm³ |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid. This reaction proceeds via an acyl azide (B81097) intermediate, which then rearranges to an isocyanate that is subsequently trapped by benzyl alcohol.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process starting from the commercially available 3-oxocyclobutanecarboxylic acid.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol describes the synthesis of this compound from 3-oxocyclobutanecarboxylic acid using diphenylphosphoryl azide (DPPA).
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Toluene
-
Triethylamine (B128534) (Et₃N)
-
Diphenylphosphoryl azide (DPPA)
-
Benzyl alcohol
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in toluene, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours, monitoring the formation of the isocyanate intermediate (evolution of N₂ gas will be observed).
-
After the rearrangement is complete, add benzyl alcohol (1.1 eq) to the reaction mixture.
-
Continue stirring at the same temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a solid.
Application in Drug Discovery: Synthesis of Abrocitinib
This compound is a crucial intermediate in the synthesis of abrocitinib, a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of atopic dermatitis. The key transformation involving this intermediate is a reductive amination reaction.
Abrocitinib Synthesis Workflow
The cyclobutanone moiety of this compound is reacted with methylamine (B109427) to form an intermediate imine, which is then reduced to the corresponding secondary amine. This is followed by deprotection of the carbamate (B1207046) and subsequent coupling steps to yield abrocitinib.
Mass Spectrometry Analysis of Benzyl (3-oxocyclobutyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometric analysis of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a compound of interest in organic synthesis and pharmaceutical development.[1] Given the absence of publicly available experimental mass spectra for this specific molecule, this document outlines predicted fragmentation patterns based on established principles of carbamate (B1207046) mass spectrometry, alongside comprehensive experimental protocols for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Molecular Profile
| Property | Value | Source |
| Chemical Name | Benzyl (3-oxocyclobutyl)carbamate | ChemBK[1] |
| Molecular Formula | C₁₂H₁₃NO₃ | ChemBK[1] |
| Molecular Weight | 219.24 g/mol | PubChem |
| CAS Number | 130369-36-7 | Ambeed |
Predicted Mass Spectrometry Fragmentation
The mass spectrometric fragmentation of this compound under Electrospray Ionization (ESI) in positive ion mode is anticipated to proceed through several key pathways. Carbamates are known for their thermal lability, making LC-MS a more suitable analytical technique than Gas Chromatography (GC) without derivatization. In ESI-MS, the protonated molecule [M+H]⁺ is expected as the precursor ion.
The fragmentation of benzyl carbamates is often characterized by cleavage of the carbamate bond and reactions involving the benzyl group.[2][3] The primary fragmentation pathways for the protonated molecule ([C₁₂H₁₄NO₃]⁺, m/z 220.10) are predicted to be:
-
Formation of the Tropylium (B1234903) Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[2] This is expected to be a major fragment.
-
Loss of the Benzyl Group: Cleavage of the O-CH₂ bond can lead to the loss of a benzyl radical and formation of a protonated carbamic acid intermediate.
-
Decarboxylation: The loss of carbon dioxide (CO₂) is a common fragmentation pathway for carbamates.
-
Cyclobutyl Ring Opening: The cyclobutyl ring may undergo cleavage, leading to the loss of small neutral molecules like ethene.
The following diagram illustrates the predicted fragmentation cascade.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Benzyl (3-oxocyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Benzyl (B1604629) (3-oxocyclobutyl)carbamate. This document includes predicted spectral data based on characteristic functional group frequencies, detailed experimental protocols for its synthesis and spectroscopic analysis, and visualizations to aid in understanding its molecular structure and the experimental workflow.
Predicted Infrared Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| N-H (Carbamate) | 3400 - 3200 | Stretching | Medium |
| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Stretching | Medium |
| C=O (Cyclobutanone) | ~1780 | Stretching | Strong |
| C=O (Carbamate) | 1725 - 1685 | Stretching | Strong |
| C=C (Aromatic) | 1600 - 1450 | Stretching | Medium-Weak |
| N-H (Carbamate) | 1650 - 1550 | Bending | Medium |
| C-O (Carbamate) | 1250 - 1200 | Stretching | Strong |
| C-N (Carbamate) | 1250 - 1000 | Stretching | Medium |
Molecular Structure and Key Functional Groups
The structure of Benzyl (3-oxocyclobutyl)carbamate contains several key functional groups that give rise to its characteristic infrared spectrum.
Caption: Key functional groups in this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3-oxocyclobutanecarboxylic acid with a benzylating agent in the presence of a suitable coupling agent and base.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Benzyl alcohol
-
N,N'-Diisopropylethylamine (DIPEA)
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
Toluene
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid in toluene, add N,N'-diisopropylethylamine (DIPEA) and diphenylphosphoryl azide (DPPA) under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to approximately 60°C and stir for 3 hours.
-
Add benzyl alcohol to the reaction mixture and continue stirring at 60°C overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography, using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Infrared Spectrum Acquisition (Solid Sample)
The infrared spectrum of solid this compound can be obtained using the thin solid film method or the potassium bromide (KBr) pellet method.
3.2.1. Thin Solid Film Method
Materials:
-
This compound
-
A suitable volatile solvent (e.g., dichloromethane (B109758) or acetone)
-
Infrared salt plates (e.g., NaCl or KBr)
-
Desiccator for storing salt plates
-
FTIR spectrometer
Procedure:
-
Dissolve a small amount of this compound in a few drops of a volatile solvent like dichloromethane.
-
Apply a drop of the resulting solution onto a clean, dry infrared salt plate.
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum according to the instrument's operating procedure.
-
Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) after the measurement and store it in a desiccator.
3.2.2. Potassium Bromide (KBr) Pellet Method
Materials:
-
This compound
-
Dry, powdered potassium bromide (KBr) of spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
Transfer the powder to the die of a pellet press.
-
Apply pressure to the die to form a thin, transparent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum.
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of this compound.
Caption: From synthesis to spectral analysis workflow.
Unraveling Benzyl (3-oxocyclobutyl)carbamate: A Technical Overview of a Key Pharmaceutical Intermediate
While the definitive crystal structure of Benzyl (B1604629) (3-oxocyclobutyl)carbamate remains to be reported in publicly accessible scientific literature, this technical guide provides a comprehensive overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis, and its significant role as a building block in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.
Physicochemical Properties
Benzyl (3-oxocyclobutyl)carbamate is an organic compound with the molecular formula C12H13NO3.[1] It presents as an off-white to yellow solid and is utilized as a crucial intermediate in the synthesis of various organic molecules and pharmaceuticals.[1][2]
| Property | Value |
| CAS Number | 130369-36-7 |
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol [1] |
| Appearance | Off-white to yellow solid[1] |
| Boiling Point (Predicted) | 403.3 ± 44.0 °C[1] |
| Density (Predicted) | 1.22 g/cm³[1] |
| pKa (Predicted) | 11.39 ± 0.20[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 3-oxocyclobutanecarboxylic acid with benzyl alcohol.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) and N,N-diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol) in toluene (B28343) (8 mL), add diphenylphosphoryl azide (B81097) (DPPA) (2.89 g, 10.52 mmol) at room temperature.[1][3]
-
Heating: The reaction mixture is heated to 60°C under an argon atmosphere for 3 hours.[1][3]
-
Addition of Benzyl Alcohol: Following the initial heating period, benzyl alcohol (1.14 g, 10.52 mmol) is added to the mixture.[1][3]
-
Overnight Reaction: The mixture is then stirred overnight at 60°C.[1][3]
-
Purification: After the reaction is complete, the mixture is concentrated, and the resulting residue is purified by silica (B1680970) gel chromatography using a petroleum ether:ethyl acetate (B1210297) (8:1) solvent system.[1] This process yields the desired product, this compound.[1]
Characterization Data:
-
¹H NMR (500 MHz, CDCl₃): δ 7.38-7.33 (m, 5H), 5.12 (d, J = 7.5 Hz, 2H), 4.34-4.33 (brs, 1H), 3.44-3.39 (m, 2H), 3.10-3.07 (brs, 2H) ppm.[1]
-
ESI-MS (m/z): 220.2 [M + 1]⁺.[1]
Caption: Synthesis workflow for this compound.
Role in Drug Development
This compound serves as a key intermediate in the synthesis of more complex pharmaceutical compounds. Notably, it is used in the preparation of abrocitinib, a Janus kinase (JAK) inhibitor used for the treatment of atopic dermatitis.[1] The carbamate (B1207046) group in this compound often acts as a protecting group for the amine functionality, which is a common strategy in multi-step organic synthesis to ensure specific chemical transformations occur at desired positions within a molecule.
Due to the absence of published data on the direct biological signaling pathways involving this compound itself, a signaling pathway diagram cannot be provided. Its primary role, as documented, is that of a synthetic precursor.
References
Solubility Profile of Benzyl (3-oxocyclobutyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor, Abrocitinib. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The molecular structure of Benzyl (3-oxocyclobutyl)carbamate, containing both polar (carbamate and ketone groups) and non-polar (benzyl group and cyclobutyl ring) regions, suggests a nuanced solubility profile across a range of organic solvents.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its synthesis and purification procedures. The compound is described as being soluble in a variety of organic solvents.[1][2] The table below summarizes the expected solubility based on available information.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Alcohols | Ethanol (B145695) | Soluble[1][2] | The hydroxyl group of ethanol can form hydrogen bonds with the carbamate (B1207046) and ketone moieties of the solute. |
| Ethers | Diethyl Ether | Soluble[1][2] | The ether oxygen can act as a hydrogen bond acceptor, and the overall non-polar character is compatible with the benzyl and cyclobutyl groups. |
| Amides | Dimethylformamide (DMF) | Soluble[1][2] | DMF is a highly polar aprotic solvent capable of solvating both the polar and non-polar portions of the molecule. |
| Esters | Ethyl Acetate | Soluble | Used as an eluent in column chromatography for purification, indicating good solubility. |
| Halogenated Hydrocarbons | Dichloromethane (DCM) | Likely Soluble | Often used as a solvent in reactions involving similar carbamate-protected compounds. |
| Aromatic Hydrocarbons | Toluene (B28343) | Likely Soluble | The aromatic ring of toluene interacts favorably with the benzyl group of the solute. Often used in the synthesis of carbamates. |
| Alkanes | Hexane, Petroleum Ether | Sparingly Soluble to Insoluble | Used as a non-polar component in solvent systems for chromatography and recrystallization, suggesting lower solubility. |
| Water | Insoluble | The large non-polar benzyl and cyclobutyl groups dominate the overall polarity, leading to poor solubility in water. |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general experimental protocol for the gravimetric method is recommended.
Objective:
To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature bath or incubator
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of vial with solute - Weight of empty vial) / Volume of solution withdrawn (mL)] x 100
Visualization of Synthetic Workflow
This compound is a pivotal intermediate in the synthesis of Abrocitinib. The following diagram illustrates a typical synthetic and purification workflow for this compound.
Caption: Synthetic and Purification Workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents, based on available chemical principles and synthetic methodologies. For precise applications, it is highly recommended that researchers perform experimental solubility determinations as outlined in this guide. The provided workflow visualization offers a clear overview of the synthesis and purification process, which is intrinsically linked to the compound's solubility characteristics.
References
Stability and Storage of Benzyl (3-oxocyclobutyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl (B1604629) (3-oxocyclobutyl)carbamate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates established chemical principles of its core functional groups—a benzyl carbamate (B1207046) and a cyclobutanone (B123998) ring—to project potential degradation pathways and outline robust methodologies for stability assessment.
Core Concepts in Chemical Stability
Benzyl (3-oxocyclobutyl)carbamate's stability is primarily influenced by the reactivity of its two main functional moieties: the carbamate linkage and the strained cyclobutanone ring. Understanding the inherent reactivity of these groups is crucial for predicting degradation and designing appropriate stability studies.
-
Carbamate Group: The benzyl carbamate group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the carbamate bond. Thermal stress can also induce degradation, potentially leading to decarboxylation or the formation of isocyanates. Photodegradation is another potential pathway, especially for aromatic compounds.
-
Cyclobutanone Ring: The four-membered cyclobutanone ring possesses significant ring strain, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent strain can also predispose the ring to opening under certain conditions.
Recommended Storage Conditions
Based on information from chemical suppliers, the recommended storage conditions for this compound are as follows:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C[1][2] | Refrigeration minimizes the rate of potential hydrolytic and thermal degradation pathways. |
| Atmosphere | Sealed in a dry environment[2] | Exclusion of moisture is critical to prevent hydrolysis of the carbamate linkage. |
| Light | Protect from light | While specific photostability data is unavailable, aromatic compounds can be susceptible to photodegradation. Protection from light is a standard precaution. |
Potential Degradation Pathways
Based on the chemical nature of this compound, several degradation pathways can be postulated. These pathways should be investigated during forced degradation studies to develop stability-indicating analytical methods.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for carbamates. The reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the formation of benzyl alcohol, 3-aminocyclobutanone, and carbon dioxide.
-
Base-Catalyzed Hydrolysis: In basic media, the carbamate nitrogen can be deprotonated, or the carbonyl carbon can be directly attacked by a hydroxide (B78521) ion, leading to the formation of benzyl alcohol and the unstable carbamic acid of 3-aminocyclobutanone, which would then decarboxylate.
Thermal Degradation
Elevated temperatures can induce the degradation of carbamates. One common pathway is the formation of an isocyanate and an alcohol. In the case of this compound, this would yield benzyl alcohol and 3-isocyanatocyclobutanone.
Photodegradation
Aromatic compounds, such as the benzyl group in this molecule, can be susceptible to degradation upon exposure to light. Potential photodegradation pathways could involve radical-mediated reactions or rearrangements of the aromatic ring.
Cyclobutanone Ring Opening
The strained cyclobutanone ring is a point of potential instability. Nucleophilic attack at the carbonyl carbon could, under certain conditions, lead to a ring-opening reaction.
Below is a diagram illustrating the potential degradation pathways.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish stability-indicating methods.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop and validate a stability-indicating analytical method.
Protocol for Acid/Base Hydrolysis:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add an equal volume of 0.1 M HCl for acid hydrolysis or 0.1 M NaOH for base hydrolysis.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for analysis.
Protocol for Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw aliquots for analysis.
Protocol for Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 60°C or higher).
-
At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.
Protocol for Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
At the end of the exposure period, analyze the exposed and control samples.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for such studies.
HPLC Method Parameters (Hypothetical Example):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) for Identification: Coupling the HPLC system to a mass spectrometer (LC-MS) is essential for the structural elucidation of degradation products. Electrospray ionization (ESI) in both positive and negative ion modes should be employed to obtain molecular weight and fragmentation information.
Data Presentation and Interpretation
The results from stability studies should be presented in a clear and organized manner to facilitate interpretation.
Hypothetical Stability Data under Accelerated Conditions (40°C/75% RH):
| Time Point (Months) | Assay (%) of Initial | Total Degradants (%) | Appearance |
| 0 | 100.0 | <0.1 | White Powder |
| 1 | 99.5 | 0.5 | White Powder |
| 3 | 98.2 | 1.8 | White Powder |
| 6 | 96.5 | 3.5 | Off-white Powder |
Conclusion
References
An In-depth Technical Guide to Benzyl (3-oxocyclobutyl)carbamate: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a key intermediate in the synthesis of pharmaceutically active compounds. The document details its chemical properties, a prominent synthetic route with a detailed experimental protocol, and its role in the development of targeted therapies.
Introduction
Benzyl (3-oxocyclobutyl)carbamate (CAS No. 130369-36-7) is a carbamate-protected aminocyclobutanone derivative. Its structural features, particularly the strained four-membered ring and the versatile carbamate (B1207046) protecting group, make it a valuable building block in medicinal chemistry. The benzyloxycarbonyl (Cbz) group provides a stable yet readily cleavable protecting group for the amine functionality, facilitating multi-step synthetic sequences. This intermediate is notably employed in the synthesis of Janus kinase (JAK) inhibitors, such as Abrocitinib, which are at the forefront of treating inflammatory diseases.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 130369-36-7 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Off-white to yellow solid |
| Boiling Point | 403.3 ± 44.0 °C (Predicted) |
| Density | 1.22 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
| Synonyms | N-(Benzyloxycarbonyl)-3-aminocyclobutanone, 3-(Cbz-amino)cyclobutanone |
Synthesis of this compound
The most prominently documented synthesis of this compound proceeds via a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid. This reaction provides a reliable method for the introduction of the amine functionality with concomitant protection.
Synthetic Workflow
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.[4]
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
N,N-Diisopropylethylamine (DIEA)
-
Benzyl alcohol
-
Toluene
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Argon gas supply
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) and DIEA (1.92 g, 14.92 mmol) in toluene (8 mL) under an argon atmosphere, add DPPA (2.89 g, 10.52 mmol) at room temperature.
-
Heat the reaction mixture to 60°C and maintain for 3 hours.
-
Add benzyl alcohol (1.14 g, 10.52 mmol) to the reaction mixture.
-
Continue stirring at 60°C overnight.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography using a mobile phase of petroleum ether:ethyl acetate (8:1) to afford the target compound.
Quantitative Data
The synthesis yields quantitative data as summarized in Table 2.
| Parameter | Value |
| Yield | 240 mg (50%) |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.38-7.33 (m, 5H), 5.12 (d, J = 7.5 Hz, 2H), 4.34-4.33 (brs, 1H), 3.44-3.39 (m, 2H), 3.10-3.07 (brs, 2H) ppm |
| ESI-MS (m/z) | 220.2 [M + 1]⁺ |
Application in Drug Discovery: Synthesis of Abrocitinib
This compound is a crucial intermediate in the synthesis of Abrocitinib, a selective Janus kinase 1 (JAK1) inhibitor. Abrocitinib is approved for the treatment of moderate-to-severe atopic dermatitis. The cyclobutyl moiety of the intermediate forms a core part of the final drug structure.
The JAK-STAT Signaling Pathway
Abrocitinib exerts its therapeutic effect by inhibiting the JAK1 enzyme, which is a key component of the JAK-STAT signaling pathway. This pathway is critical for mediating the biological effects of numerous cytokines involved in inflammatory and immune responses. The diagram below illustrates the mechanism of action of Abrocitinib within this pathway.
Caption: Abrocitinib inhibits JAK1, blocking cytokine signaling.
Conclusion
This compound is a synthetically important molecule whose preparation via the Curtius rearrangement is a reliable and well-documented process. Its role as a key intermediate in the synthesis of the JAK1 inhibitor Abrocitinib highlights its significance in the development of modern therapeutics for inflammatory diseases. The detailed synthetic protocol and understanding of its application in the context of the JAK-STAT signaling pathway provide a solid foundation for researchers and drug development professionals working in this area.
References
A Theoretical Exploration of Benzyl (3-oxocyclobutyl)carbamate Conformation: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical analysis of the conformational landscape of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes findings from high-level theoretical studies on analogous cyclobutane (B1203170) and carbamate (B1207046) systems to predict its conformational behavior. This guide summarizes key quantitative data, outlines relevant computational methodologies, and presents a logical framework for understanding the molecule's three-dimensional structure, which is crucial for its biological activity and interactions.
Introduction
The three-dimensional conformation of a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, a thorough understanding of a molecule's preferred spatial arrangement is paramount for designing effective and selective therapeutic agents. Benzyl (3-oxocyclobutyl)carbamate incorporates two key structural motifs that dictate its overall shape: a puckered cyclobutane ring and a resonance-stabilized carbamate linkage. The interplay between the conformational preferences of these two fragments governs the molecule's accessible conformational space.
This guide draws upon a body of theoretical work on substituted cyclobutanes and benzyl carbamates to construct a comprehensive conformational profile of the title compound. By examining the fundamental principles of cyclobutane ring puckering and carbamate rotational isomerism, we can infer the likely low-energy conformations of this compound.
Conformational Analysis of the Cyclobutane Moiety
The cyclobutane ring is not planar. A planar conformation would suffer from significant torsional strain due to the eclipsing of all C-H bonds, although it would have minimal angle strain with 90° C-C-C bond angles. To alleviate this torsional strain, cyclobutane adopts a "puckered" or "butterfly" conformation. This puckering, however, decreases the C-C-C bond angles to approximately 88°, thereby increasing angle strain. The equilibrium geometry is a compromise between these opposing strain factors.
High-level ab initio and Density Functional Theory (DFT) calculations have been instrumental in quantifying the geometry and energetics of cyclobutane's puckered conformation.
Quantitative Data for Cyclobutane Puckering
The key parameters describing the puckering of the cyclobutane ring are the puckering angle (θ) and the energy barrier for ring inversion. The puckering angle is defined as the dihedral angle between the two C-C-C planes of the puckered ring. Ring inversion is the process by which one puckered conformation converts to its equivalent mirror image through a planar transition state.
| Parameter | Calculated Value | Reference |
| Equilibrium Puckering Angle (θ) | 29.59° - 29.68° | [1][2] |
| Inversion Barrier | 482 - 498 cm⁻¹ (approx. 1.38 - 1.42 kcal/mol) | [1][2] |
| C-C Bond Length | 1.554 Å | [2] |
| C-C-C Bond Angle | 88.1° | [2] |
Experimental and Computational Protocols
The conformational properties of cyclobutane and its derivatives have been elucidated through a combination of experimental techniques and computational methods.
Experimental Protocols:
-
X-ray Diffraction: Provides precise bond lengths and angles in the solid state, confirming the puckered nature of the cyclobutane ring in many derivatives.
-
NMR Spectroscopy: Used to study the conformational dynamics in solution, including the determination of energy barriers for ring inversion.
Computational Protocols:
-
Ab Initio Methods: High-level methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have been employed to obtain highly accurate geometries and energy barriers for the parent cyclobutane.[2] These calculations often involve extrapolation to the complete basis set (CBS) limit to minimize basis set superposition error.
-
Density Functional Theory (DFT): A widely used method for studying larger molecules. Functionals such as B3LYP, PBE0, and CAM-B3LYP, in conjunction with basis sets like 6-31G(d,p) or larger Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), have been shown to provide reliable results for the geometry and energetics of cyclobutane systems.[3]
The logical workflow for a computational conformational analysis of a substituted cyclobutane is depicted below.
Conformational Analysis of the Benzyl Carbamate Moiety
The conformational flexibility of the benzyl carbamate group primarily arises from rotation around the C-N bond of the carbamate linkage. Due to the delocalization of the nitrogen lone pair into the carbonyl group, this bond has partial double bond character, leading to a significant rotational barrier. This results in the existence of syn and anti rotamers (also referred to as cis and trans isomers, respectively). For most N-alkylcarbamates, the anti conformer is sterically and electrostatically favored.[4]
Quantitative Data for Carbamate Rotation
The primary quantitative parameter for carbamate conformation is the rotational energy barrier around the C-N bond.
| Parameter | Typical Value | Reference |
| C-N Rotational Barrier (N-alkylcarbamate) | ~16 kcal/mol | [5][6] |
| C-N Rotational Barrier (N-phenylcarbamate) | ~12.5 kcal/mol | [5][6] |
| Energy Difference (syn vs. anti) | anti favored by 1.0 - 1.5 kcal/mol | [4] |
The presence of electron-withdrawing groups on the nitrogen can lower the rotational barrier.[5][7]
Experimental and Computational Protocols
Experimental Protocols:
-
Dynamic NMR (DNMR) Spectroscopy: The primary experimental technique for measuring the rotational barriers of amides and carbamates. By analyzing the coalescence temperature of signals from the syn and anti rotamers, the Gibbs free energy of activation (ΔG‡) for rotation can be determined.[6]
Computational Protocols:
-
Density Functional Theory (DFT): DFT calculations, often using the B3LYP functional with basis sets such as 6-311+G(d,p), have been successfully used to model the rotational barriers and relative energies of carbamate conformers.[3][8]
-
Solvent Modeling: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is important for accurately reproducing experimental data obtained in solution.
The relationship between the syn and anti conformers and the transition state for their interconversion is illustrated below.
Predicted Conformational Landscape of this compound
By combining the conformational features of the cyclobutane ring and the benzyl carbamate group, we can predict the most stable conformations of this compound. The primary degrees of freedom will be:
-
Cyclobutane Ring Puckering: The ring will be puckered.
-
Substituent Position on the Cyclobutane Ring: The benzyl carbamate group can be in either an axial or an equatorial position on the puckered ring. Generally, bulky substituents prefer the equatorial position to minimize steric interactions.
-
Carbamate C-N Bond Rotation: The carbamate can exist in syn or anti conformations.
-
Rotation of other single bonds: Rotation around the N-C(cyclobutyl), C-O, and O-CH₂(benzyl) bonds will also contribute to the overall conformational space.
The logical relationship between these conformational possibilities is shown in the diagram below.
Based on these principles, the most stable conformer of this compound is predicted to have the following features:
-
A puckered cyclobutane ring .
-
The benzyl carbamate substituent in an equatorial position to minimize 1,3-diaxial interactions.
-
The carbamate linkage in the anti conformation , which is generally more stable for N-alkylcarbamates.
Conclusion
This guide has provided a theoretical framework for understanding the conformational preferences of this compound based on established principles from studies of its constituent fragments. The molecule is expected to exist predominantly in a conformation where the cyclobutane ring is puckered, the benzyl carbamate substituent occupies an equatorial position, and the carbamate linkage is in the anti conformation. For researchers in drug development, this predicted low-energy conformation provides a crucial starting point for molecular modeling, docking studies, and the rational design of new therapeutic agents. Future experimental and computational studies on this compound itself are warranted to validate and refine these theoretical predictions.
References
- 1. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Density Functional Theory Calculation and Raman Spectroscopy Studies of Carbamate Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www3.nd.edu [www3.nd.edu]
- 7. www3.nd.edu [www3.nd.edu]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Benzyl (3-oxocyclobutyl)carbamate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) (3-oxocyclobutyl)carbamate has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique strained four-membered ring system, coupled with the synthetically malleable ketone and carbamate (B1207046) functionalities, provides a powerful platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of Benzyl (3-oxocyclobutyl)carbamate, with a particular focus on its role in the development of pharmaceutically active compounds. Detailed experimental protocols, quantitative data summaries, and graphical representations of key synthetic pathways are presented to facilitate its use in research and drug discovery.
Introduction
The cyclobutane (B1203170) motif is an increasingly important structural element in medicinal chemistry, offering a unique three-dimensional profile that can enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.[1] Among the various functionalized cyclobutane derivatives, this compound, also known as N-Cbz-3-aminocyclobutanone, has garnered significant attention as a key intermediate. The presence of a ketone allows for a wide range of chemical transformations, while the benzyl carbamate serves as a stable protecting group for the amino functionality, which can be readily removed under standard hydrogenolysis conditions. This combination of features makes it an ideal precursor for the synthesis of diverse molecular scaffolds, particularly those found in kinase inhibitors and other biologically active molecules.
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is through a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid.[2][3][4][5][6] This one-pot reaction proceeds via an acyl azide (B81097) intermediate, which then rearranges to an isocyanate that is subsequently trapped by benzyl alcohol.
Synthesis via Curtius Rearrangement
The Curtius rearrangement provides a reliable route to this compound from commercially available 3-oxocyclobutanecarboxylic acid. The reaction is typically carried out using diphenylphosphoryl azide (DPPA) as the acyl azide forming reagent in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine (DIEA), followed by the addition of benzyl alcohol.[7]
Table 1: Synthesis of this compound via Curtius Rearrangement
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Oxocyclobutanecarboxylic acid | DPPA, DIEA, Benzyl alcohol | Toluene | 60 | Overnight | 50 | [7] |
Experimental Protocol: Synthesis via Curtius Rearrangement
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) and diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol) in toluene (8 mL) is added diphenylphosphoryl azide (DPPA) (2.89 g, 10.52 mmol) at room temperature under an argon atmosphere. The mixture is heated to 60 °C for 3 hours. Benzyl alcohol (1.14 g, 10.52 mmol) is then added, and the mixture is stirred at 60 °C overnight. The reaction mixture is concentrated under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (petroleum ether:ethyl acetate (B1210297) = 8:1) to afford this compound as an off-white to yellow solid (yield: 50%).[7]
Reactivity and Applications in Organic Synthesis
This compound is a versatile building block due to the orthogonal reactivity of its ketone and carbamate functionalities. The ketone can undergo a variety of transformations, including reductive amination, Wittig olefination, and reduction to the corresponding alcohol, while the carbamate provides a protected amine that can be deprotected at a later stage.
Reductive Amination
A key reaction of this compound is reductive amination, which allows for the introduction of a variety of substituents at the 3-position of the cyclobutane ring. This reaction is central to the synthesis of the Janus kinase (JAK) 1 inhibitor, abrocitinib.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. BENZYL 3-OXOCYCLOBUTYLCARBAMATE | 130369-36-7 [chemicalbook.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Benzyl (3-oxocyclobutyl)carbamate as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) (3-oxocyclobutyl)carbamate is a valuable chemical intermediate, primarily utilized as a protecting group for amines in multi-step organic synthesis.[1] The benzyl carbamate (B1207046) (Cbz or Z) protecting group is well-established in peptide synthesis and the preparation of complex molecules, offering stability across a range of reaction conditions and multiple methods for its removal.[2] This compound plays a crucial role as a precursor in the synthesis of pharmaceutically active compounds, including the Janus kinase (JAK1) inhibitor abrocitinib, which is used in the treatment of atopic dermatitis.[3][4][5]
These application notes provide a comprehensive overview of the use of Benzyl (3-oxocyclobutyl)carbamate, including detailed protocols for its synthesis, its application in further synthetic steps, and methods for its removal.
Physicochemical Properties
| Property | Value |
| CAS Number | 130369-36-7 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Off-white to yellow solid |
| Boiling Point | 403.3 ± 44.0 °C (Predicted) |
| Density | 1.22 g/mL (Predicted) |
| Storage Temperature | 2-8°C |
Data sourced from ChemicalBook[6]
Data Summary
Synthesis of this compound
The following table summarizes a reported synthesis of this compound.
| Starting Materials | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 3-Oxocyclobutanecarboxylic acid, Benzyl alcohol | N,N-Diisopropylethylamine (DIEA), Diphenylphosphoryl azide (B81097) (DPPA) | Toluene | 60 °C | Overnight | 50% | [6] |
Application in the Synthesis of Abrocitinib Intermediate
This table outlines the conditions for the reductive amination of this compound to form a key intermediate for the synthesis of abrocitinib.
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Reference |
| This compound | Methylamine (B109427) (33% in ethanol), Acetic acid | Ethanol (B145695) | 0 °C to Room Temp. | 1.5 h at 0 °C, then RT | Benzyl [cis-3-(methylamino)cyclobutyl]carbamate and Benzyl [trans-3-(methylamino)cyclobutyl]carbamate | US Patent 9035074B2 |
General Deprotection Methods for Benzyl Carbamate (Cbz) Protecting Group
| Method | Reagents and Catalyst | Solvent | Temperature | Time | Typical Yield |
| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate (B1210297) | Room Temperature | 1-16 hours | >95% |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | Reflux | 1-3 hours | High |
| Acidic Cleavage | HBr (33% in Acetic Acid) | Acetic Acid | Room Temperature | 1-4 hours | Variable |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 1-12 hours | Variable |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a method described by ChemicalBook.[6]
Materials:
-
3-Oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol)
-
Benzyl alcohol (1.14 g, 10.52 mmol)
-
N,N-Diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol)
-
Diphenylphosphoryl azide (DPPA) (2.89 g, 10.52 mmol)
-
Toluene (8 mL)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Under an argon atmosphere, combine 3-Oxocyclobutanecarboxylic acid, DIEA, and DPPA in toluene.
-
Heat the reaction mixture to 60 °C and maintain for 3 hours.
-
Add benzyl alcohol to the reaction mixture.
-
Continue stirring at 60 °C overnight.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1) as the eluent to yield this compound.
Application: Reductive Amination in the Synthesis of an Abrocitinib Intermediate
The following protocol describes the reductive amination of this compound, a key step in the synthesis of abrocitinib.
Materials:
-
This compound (200 g, 0.913 mol)
-
33% solution of methylamine in absolute ethanol (1000 mL, 9.13 mol)
-
Acetic acid (88 mL)
-
Ethanol (1000 mL)
Procedure:
-
In a suitable reaction vessel, create a mixture of this compound and acetic acid in ethanol.
-
Cool the stirring mixture to 0 °C.
-
Slowly add the 33% solution of methylamine in absolute ethanol.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Allow the reaction to warm to room temperature and continue stirring.
-
The resulting products are Benzyl [cis-3-(methylamino)cyclobutyl]carbamate and Benzyl [trans-3-(methylamino)cyclobutyl]carbamate, which can be carried forward in the synthesis of abrocitinib.
Deprotection Protocol 1: Catalytic Hydrogenolysis
This is a general and widely used method for the removal of the Cbz protecting group.
Materials:
-
Cbz-protected amine (e.g., this compound)
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent like methanol.
-
Carefully add 10% Pd/C to the solution.
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Deprotection Protocol 2: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)
This method is suitable for substrates that are sensitive to hydrogenation conditions.
Materials:
-
Cbz-protected amine (e.g., this compound)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Cbz-protected amine in dichloromethane.
-
Slowly add trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
References
- 1. This compound [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BENZYL 3-OXOCYCLOBUTYLCARBAMATE | 130369-36-7 [chemicalbook.com]
Application Notes and Protocols: Reaction of Benzyl (3-oxocyclobutyl)carbamate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane (B1203170) motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates. The introduction of an amino group to the cyclobutane ring provides a key vector for further molecular elaboration. This document provides detailed protocols for the synthesis of N-substituted benzyl (B1604629) (3-aminocyclobutyl)carbamates through the reductive amination of benzyl (3-oxocyclobutyl)carbamate with a variety of primary amines. This reaction is a robust and versatile method for accessing a diverse range of 3-aminocyclobutane derivatives, which are important building blocks in drug discovery programs.
Applications in Drug Discovery
Substituted 3-aminocyclobutane derivatives are increasingly utilized in the development of novel therapeutics. The rigid, puckered conformation of the cyclobutane ring can impart favorable pre-organization for binding to biological targets. The amino functionality serves as a crucial handle for introducing pharmacophoric elements or for linking to other molecular fragments.
Key application areas include:
-
Kinase Inhibitors: The cyclobutane scaffold can be used to orient substituents in a precise manner to interact with the ATP-binding site of kinases.
-
GPCR Modulators: The unique 3D shape of these derivatives can lead to high affinity and selectivity for G-protein coupled receptors.
-
Protease Inhibitors: The constrained nature of the cyclobutane ring can mimic peptide turns, making these compounds effective components of protease inhibitors.
-
Scaffolds for Fragment-Based Drug Discovery (FBDD): The compact and rigid nature of the 3-aminocyclobutane core makes it an attractive starting point for fragment library development.
Reaction Principle: Reductive Amination
The reaction proceeds via a two-step, one-pot process. First, the primary amine reacts with the ketone functionality of this compound to form an intermediate imine or iminium ion. Subsequently, a mild and selective reducing agent, Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃), reduces the imine to the corresponding secondary amine. NaBH(OAc)₃ is the reagent of choice as it is less reactive towards the ketone starting material compared to other borohydrides like NaBH₄, thus minimizing side reactions.[1][2][3][4][5]
Experimental Protocols
General Protocol for the Reductive Amination of this compound
This protocol describes a general procedure for the reaction of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, cyclopropylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (B109758) (DCM)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of approximately 0.1-0.2 M).
-
Add the primary amine (1.0-1.2 eq.) to the solution.
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) (1.1 eq.) to liberate the free amine.
-
For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-1.0 eq.) can be added to facilitate imine formation.[2][4][5]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM or DCE (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-substituted benzyl (3-aminocyclobutyl)carbamate.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of this compound with various primary amines. The data is based on typical yields and reaction times for similar transformations reported in the literature.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Benzyl ((3-(benzylamino)cyclobutyl)carbamate | 12 | 85-95 |
| 2 | Aniline | Benzyl ((3-anilinocyclobutyl)carbamate) | 24 | 70-80 |
| 3 | Cyclopropylamine | Benzyl ((3-(cyclopropylamino)cyclobutyl)carbamate) | 16 | 80-90 |
| 4 | tert-Butylamine | Benzyl ((3-(tert-butylamino)cyclobutyl)carbamate) | 24 | 60-70 |
| 5 | Methylamine (as hydrochloride) | Benzyl ((3-(methylamino)cyclobutyl)carbamate) | 12 | 80-90 |
Visualizations
Reaction Pathway
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. scribd.com [scribd.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination of Benzyl (3-oxocyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note details the reductive amination of benzyl (B1604629) (3-oxocyclobutyl)carbamate, a key intermediate in the synthesis of various biologically active molecules. The protocol focuses on the use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for substrates bearing sensitive functional groups.
The carbamate (B1207046) moiety in benzyl (3-oxocyclobutyl)carbamate serves as a protecting group for the amine, which can be deprotected in later synthetic steps. The cyclobutane (B1203170) ring is a desirable structural motif in drug discovery, often imparting unique conformational constraints and metabolic stability to drug candidates. This protocol provides a reliable method for introducing further diversity to this scaffold by attaching various primary amines.
Reaction Principle
The reductive amination of this compound with a primary amine proceeds in a one-pot fashion. The reaction is initiated by the formation of an iminium ion intermediate from the ketone and the primary amine, a process that is often catalyzed by a weak acid like acetic acid. Subsequently, the sodium triacetoxyborohydride selectively reduces the iminium ion to the corresponding secondary amine. The use of NaBH(OAc)₃ is advantageous as it is less reactive towards the ketone starting material compared to other borohydrides, thus minimizing the formation of the corresponding alcohol byproduct.
Experimental Protocols
General Protocol for Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with a representative primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, methylamine, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (B109758) (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) (1.0-1.2 eq) to liberate the free amine.
-
(Optional) Add glacial acetic acid (1.0-1.2 eq) to catalyze the iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., DCM or DCE) two more times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of this compound with various primary amines under the general protocol described above.
| Entry | Primary Amine | Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzylamine | DCE | 12 | 85 | 85:15 |
| 2 | Methylamine (2M in THF) | THF | 8 | 78 | 90:10 |
| 3 | Aniline | DCE | 24 | 65 | 80:20 |
| 4 | Isobutylamine | DCM | 16 | 82 | 88:12 |
Note: Yields are for the isolated, purified product. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture and may vary based on the specific amine and reaction conditions.
Mandatory Visualizations
Reaction Scheme
Caption: General reaction scheme for the reductive amination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Discussion and Applications
The reductive amination of this compound is a highly efficient method for the synthesis of a diverse library of N-substituted 3-aminocyclobutane derivatives. The resulting products are valuable intermediates in drug discovery programs, allowing for the exploration of structure-activity relationships (SAR) by varying the substituent on the newly introduced nitrogen atom.
The stereochemical outcome of the reduction typically favors the formation of the cis diastereomer, where the newly introduced substituent and the Cbz-protected amino group are on the same face of the cyclobutane ring. This selectivity is influenced by the steric bulk of both the incoming amine and the reducing agent, as well as the inherent conformational preferences of the cyclobutane ring.
The Cbz (carboxybenzyl) protecting group can be readily removed under various conditions, such as catalytic hydrogenation, to reveal the primary amine, which can then be further functionalized. This versatility makes the products of this reaction valuable building blocks for the synthesis of more complex molecules, including potential drug candidates targeting a wide range of diseases.
Safety Precautions
-
Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle in a well-ventilated fume hood and avoid contact with water and strong acids.
-
1,2-Dichloroethane and dichloromethane are volatile and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Always wear appropriate PPE when handling chemicals.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Application Notes and Protocols: The Role of Benzyl (3-oxocyclobutyl)carbamate in the Development of JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzyl (B1604629) (3-oxocyclobutyl)carbamate as a pivotal intermediate in medicinal chemistry, with a specific focus on its application in the synthesis of the Janus kinase (JAK) 1 inhibitor, abrocitinib (B560407). Detailed experimental protocols for the synthesis and biological context are provided to support researchers in the field of drug discovery and development.
Introduction
Benzyl (3-oxocyclobutyl)carbamate is a key building block in organic synthesis, particularly valued in the pharmaceutical industry. Its structural features, including a reactive cyclobutanone (B123998) moiety and a protected amine, make it an ideal precursor for the introduction of a 3-aminocyclobutyl group into target molecules. This motif is of significant interest in medicinal chemistry for its ability to confer desirable pharmacokinetic and pharmacodynamic properties to drug candidates. A prime example of its application is in the synthesis of abrocitinib, a potent and selective JAK1 inhibitor approved for the treatment of moderate-to-severe atopic dermatitis.[1][2][3]
Application in the Synthesis of Abrocitinib
Abrocitinib's mechanism of action involves the inhibition of JAK1, an intracellular enzyme crucial for the signaling of multiple pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis, such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31).[2][4][5] By blocking the JAK-STAT signaling pathway, abrocitinib effectively dampens the inflammatory cascade.[4][6][7] this compound serves as a critical starting material for the construction of the substituted cyclobutane (B1203170) core of abrocitinib.
Quantitative Data: Biological Activity of Abrocitinib
The following table summarizes the in vitro selectivity and clinical efficacy of abrocitinib, a drug synthesized using this compound.
| Parameter | Value | Reference |
| JAK1 IC50 | 29 nM | [8] |
| JAK2 IC50 | 803 nM | [8] |
| JAK3 IC50 | >10,000 nM | [8] |
| TYK2 IC50 | 1250 nM | [8] |
| JAK1 Selectivity over JAK2 | 28-fold | [1][3] |
| JAK1 Selectivity over JAK3 | >340-fold | [1][3] |
| JAK1 Selectivity over TYK2 | 43-fold | [1][3] |
| EASI-75 Response (200 mg dose, 12 weeks) | 80.0% | [1] |
| EASI-75 Response (100 mg dose, 12 weeks) | 67.7% | [1] |
| PP-NRS ≥4-point Improvement (200 mg dose, 12 weeks) | 77.3% | [1] |
| PP-NRS ≥4-point Improvement (100 mg dose, 12 weeks) | 37.8% | [1] |
EASI-75: Eczema Area and Severity Index 75% improvement; PP-NRS: Peak Pruritus Numerical Rating Scale.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 3-oxocyclobutanecarboxylic acid.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Diphenyl phosphoryl azide (B81097) (DPPA)
-
Benzyl alcohol
-
Tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve 3-oxocyclobutanecarboxylic acid (150 g) and triethylamine (217.5 mL) in a mixture of tetrahydrofuran (2.25 L) and toluene (2.25 L).
-
Slowly add diphenyl phosphoryl azide (283.5 mL) to the solution while maintaining the temperature below 30°C.
-
Warm the reaction mixture to approximately 60°C and maintain for about 45 minutes.
-
After 1 hour, add benzyl alcohol (150 mL) to the reaction mixture.
-
Continue stirring at 60°C overnight.[9]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (eluent: petroleum ether:ethyl acetate (B1210297) = 8:1) to yield this compound.
Protocol 2: Synthesis of Abrocitinib from this compound
This protocol outlines the subsequent steps to synthesize abrocitinib, starting from the intermediate prepared in Protocol 1.
Materials:
-
This compound
-
Acetic acid
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Other reagents and solvents for subsequent reaction steps (not detailed in the provided search results)
Procedure:
-
Perform a reductive amination by reacting this compound with methylamine in the presence of acetic acid in a suitable solvent such as THF or ethanol.
-
Reduce the resulting imine in situ with a reducing agent like NaBH₄ or LiBH₄ at a low temperature (e.g., -70 °C) to yield a mixture of cis- and trans-isomers of benzyl [3-(methylamino)cyclobutyl]carbamate.[10]
-
The subsequent steps involve the coupling of this intermediate with the appropriate pyrrolo[2,3-d]pyrimidine core and final deprotection and functionalization to yield abrocitinib. The exact details of these subsequent steps are proprietary and can be found in the relevant patent literature.
Visualizations
Caption: Synthetic workflow for abrocitinib starting from this compound.
Caption: Simplified signaling pathway of JAK1-STAT inhibition by abrocitinib.
References
- 1. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abrocitinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. WO2020261041A1 - Process for preparation of abrocitinib - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Protocol for the synthesis of Benzyl (3-oxocyclobutyl)carbamate from 3-oxocyclobutanecarboxylic acid
FOR RESEARCH USE ONLY
Abstract
This application note provides a detailed protocol for the synthesis of benzyl (B1604629) (3-oxocyclobutyl)carbamate from 3-oxocyclobutanecarboxylic acid. The described method utilizes a one-pot Curtius rearrangement, a reliable and efficient transformation for converting carboxylic acids to their corresponding carbamates. This protocol is intended for researchers, scientists, and drug development professionals who require this versatile building block for their synthetic endeavors.
Introduction
Benzyl (3-oxocyclobutyl)carbamate is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The presence of a reactive cyclobutanone (B123998) moiety and a readily cleavable benzyl carbamate (B1207046) (Cbz) protecting group makes it a versatile precursor for the synthesis of various biologically active molecules, including enzyme inhibitors and therapeutic candidates. The synthesis described herein proceeds via a modified Curtius rearrangement, where a carboxylic acid is converted to an acyl azide (B81097) intermediate, which then rearranges to an isocyanate that is subsequently trapped by benzyl alcohol to afford the desired carbamate.
Reaction Scheme

Figure 1: Synthesis of this compound from 3-Oxocyclobutanecarboxylic Acid via Curtius Rearrangement.
Materials and Reagents
| Reagent | Chemical Formula | MW ( g/mol ) | Purity | Supplier |
| 3-Oxocyclobutanecarboxylic acid | C₅H₆O₃ | 114.10 | ≥98% | Commercially Available |
| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.21 | ≥97% | Commercially Available |
| Diisopropylethylamine (DIEA) | C₈H₁₉N | 129.24 | ≥99.5% | Commercially Available |
| Benzyl alcohol | C₇H₈O | 108.14 | ≥99% | Commercially Available |
| Toluene (B28343), Anhydrous | C₇H₈ | 92.14 | ≥99.8% | Commercially Available |
| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |
| Petroleum Ether (PE) | N/A | N/A | ACS Grade | Commercially Available |
| Silica (B1680970) Gel | SiO₂ | 60.08 | 230-400 mesh | Commercially Available |
Experimental Protocol
This protocol is based on a literature procedure for the synthesis of this compound.
1. Reaction Setup
-
In a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol).
-
Add anhydrous toluene (8 mL) to the flask.
-
To the resulting suspension, add diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol).
-
Stir the mixture at room temperature under a nitrogen atmosphere until a clear solution is obtained.
2. Curtius Rearrangement
-
CAUTION: Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive upon heating. Handle with extreme care in a well-ventilated chemical fume hood.
-
Carefully add diphenylphosphoryl azide (DPPA) (2.89 g, 10.52 mmol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 60 °C.
-
Stir the reaction at 60 °C for 3 hours. Vigorous nitrogen evolution should be observed initially.
3. In-situ Trapping of Isocyanate
-
After 3 hours, add benzyl alcohol (1.14 g, 10.52 mmol) to the reaction mixture.
-
Continue to stir the reaction mixture at 60 °C overnight.
4. Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting crude residue is purified by silica gel column chromatography.
-
The column is packed with silica gel in petroleum ether.
-
The crude product is loaded onto the column and eluted with a mixture of petroleum ether and ethyl acetate (8:1 v/v).
-
Fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Data Summary
| Reactant/Product | Amount | Moles (mmol) | Equivalents |
| 3-Oxocyclobutanecarboxylic acid | 1.0 g | 8.77 | 1.0 |
| Diisopropylethylamine (DIEA) | 1.92 g | 14.92 | 1.7 |
| Diphenylphosphoryl azide (DPPA) | 2.89 g | 10.52 | 1.2 |
| Benzyl alcohol | 1.14 g | 10.52 | 1.2 |
| This compound | 240 mg | 1.09 | (50% Yield) |
Characterization of this compound
The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the benzylic protons, the aromatic protons of the Cbz group, and the protons of the 3-oxocyclobutyl ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl carbons of the ketone and the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the cyclobutane (B1203170) ring.
-
FT-IR (neat, cm⁻¹): Characteristic absorption bands are expected for the N-H stretching of the carbamate, the C=O stretching of the ketone and the carbamate, and C-O stretching.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.
Note: While a specific literature source for the complete characterization data of the final product was not identified in the search, the expected analytical data is based on the known structure and similar compounds.
Safety Precautions
-
Diphenylphosphoryl azide (DPPA) is fatal if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid heating DPPA as it can decompose explosively.
-
Diisopropylethylamine (DIEA) is a flammable and corrosive liquid. Handle with care and avoid contact with skin and eyes.
-
Toluene is a flammable liquid and is harmful if inhaled.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions.
-
Dispose of all chemical waste according to institutional safety guidelines.
Experimental Workflow Diagram
Figure 2: Synthetic workflow for this compound.
Application Notes and Protocols for the Deprotection of the Cbz Group from Benzyl (3-oxocyclobutyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine-protecting group in organic synthesis, valued for its stability under a range of reaction conditions. Its removal, or deprotection, is a critical step in the synthesis of many pharmaceutical intermediates and active ingredients. This document provides detailed application notes and protocols for the deprotection of the Cbz group from benzyl (B1604629) (3-oxocyclobutyl)carbamate derivatives. The presence of the ketone functionality within the cyclobutyl ring necessitates careful selection of the deprotection method to avoid unwanted side reactions, such as reduction of the ketone.
This document outlines several common deprotection strategies, including catalytic hydrogenolysis, transfer hydrogenolysis, acidic cleavage, and nucleophilic displacement. For each method, a detailed protocol is provided, along with a discussion of its advantages, limitations, and specific considerations for substrates containing the 3-oxocyclobutyl moiety.
Deprotection Method Selection
The choice of the optimal deprotection method depends on several factors, including the presence of other functional groups in the molecule, the desired reaction scale, and available laboratory equipment. The following diagram illustrates a general workflow for selecting an appropriate Cbz deprotection strategy for benzyl (3-oxocyclobutyl)carbamate derivatives.
Comparative Data of Cbz Deprotection Methods
The following table summarizes various methods for the deprotection of Cbz-protected amines, with a focus on their applicability to substrates containing a ketone functionality. While data for the exact this compound is limited in the literature, the presented data is based on analogous systems and provides a useful comparison.
| Method | Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Advantages | Limitations for (3-oxocyclobutyl)carbamate Derivatives |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in MeOH or EtOAc, rt, 1 atm | 1 - 16 h | >90 | Mild, neutral conditions; high yields.[1] | Potential for reduction of the ketone to a hydroxyl group. Requires specialized hydrogenation equipment.[1] |
| Transfer Hydrogenolysis | Ammonium (B1175870) formate (B1220265), 10% Pd/C, in MeOH, rt to 60°C | 0.5 - 6 h | >90 | Avoids the use of H₂ gas, safer for scale-up.[2] | Ketone reduction is still a potential side reaction. |
| NaBH₄, 10% Pd/C, in MeOH, rt | 5 - 30 min | 93 - 98 | Very rapid reaction times, high yields.[3][4] | Ketone will be readily reduced by NaBH₄. | |
| Acidic Cleavage | HBr (33% in AcOH), rt | 1 - 4 h | Variable | Effective for substrates incompatible with hydrogenation.[1] | Harsh acidic conditions may lead to degradation of the oxocyclobutyl ring. |
| AlCl₃, HFIP, rt | 2 - 16 h | 85 - 95 | Mild and highly selective for Cbz over other reducible groups (e.g., ketones).[5][6][7] | Requires stoichiometric amounts of Lewis acid and a specialized solvent. | |
| Nucleophilic Displacement | 2-Mercaptoethanol (B42355), K₃PO₄, in DMAc, 75°C | 2 - 16 h | >90 | Excellent for substrates with functionalities sensitive to hydrogenolysis or strong acids.[6][8][9] | Requires elevated temperature. The basic conditions might affect base-sensitive substrates. |
Experimental Protocols
Catalytic Hydrogenolysis (H₂/Pd/C)
This protocol describes the standard procedure for Cbz deprotection using hydrogen gas and a palladium catalyst.
Materials:
-
This compound derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate (B1210297) (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOAc) in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Seal the flask and purge with hydrogen gas (typically 3 cycles of vacuum and H₂ backfill).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Transfer Hydrogenolysis (Ammonium Formate/Pd/C)
This method provides a safer alternative to using hydrogen gas.
Materials:
-
This compound derivative (1.0 equiv)
-
Ammonium formate (HCO₂NH₄) (3-5 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH in a round-bottom flask.
-
Add ammonium formate to the solution and stir until dissolved.
-
Carefully add 10% Pd/C to the reaction mixture under an inert atmosphere.
-
Stir the reaction mixture at room temperature or gently heat to 40-60°C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between an organic solvent and water to remove excess ammonium formate. Dry the organic layer and concentrate to obtain the product.
Lewis Acid Mediated Deprotection (AlCl₃/HFIP)
This protocol is particularly useful for substrates with reducible functional groups like ketones.[5][7]
Materials:
-
This compound derivative (1.0 equiv)
-
Aluminum chloride (AlCl₃) (3.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the Cbz-protected amine in HFIP, add aluminum chloride at room temperature.[5]
-
Stir the resulting suspension at room temperature for 2 to 16 hours.[5]
-
Monitor the reaction by TLC or UPLC-MS.[5]
-
Upon completion, dilute the reaction mixture with DCM.[5]
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Nucleophilic Displacement (2-Mercaptoethanol)
This method is suitable for substrates that are sensitive to both hydrogenolysis and strong acids.[6][8][9]
Materials:
-
This compound derivative (1.0 equiv)
-
2-Mercaptoethanol (2.0 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (as a base)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a reaction vessel, combine the Cbz-protected amine, potassium phosphate, and 2-mercaptoethanol in DMAc.
-
Heat the mixture to 75°C.
-
Monitor the progress of the reaction by a suitable chromatographic method.
-
After completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up to isolate the deprotected amine.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general chemical transformation during the deprotection of a Cbz group.
Conclusion
The deprotection of the Cbz group from this compound derivatives requires careful consideration of the reaction conditions to preserve the ketone functionality. While classical catalytic hydrogenolysis is a high-yielding method, it carries the risk of over-reduction. For substrates containing the 3-oxocyclobutyl moiety, milder and more chemoselective methods such as Lewis acid-mediated deprotection with AlCl₃/HFIP or nucleophilic displacement with 2-mercaptoethanol are often preferred. The protocols and comparative data provided in this document serve as a comprehensive guide for researchers to select and perform the most suitable deprotection strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzyl (3-oxocyclobutyl)carbamate in the Synthesis of Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (3-oxocyclobutyl)carbamate is a key starting material in the synthesis of selective Janus kinase (JAK) inhibitors, a class of drugs targeting the JAK-STAT signaling pathway implicated in various inflammatory and autoimmune diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of the JAK1 inhibitor, Abrocitinib (B560407). The protocols are based on established synthetic routes and aim to provide researchers with a comprehensive guide for laboratory implementation.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling cascade of numerous cytokines and growth factors.[1] The JAK-STAT signaling pathway is pivotal in regulating cellular processes such as immunity, proliferation, differentiation, and apoptosis.[2][3][4] Dysregulation of this pathway is associated with a range of inflammatory and autoimmune disorders. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.
This compound serves as a critical building block for the synthesis of specific JAK inhibitors, most notably Abrocitinib. Abrocitinib is a JAK1 selective inhibitor approved for the treatment of atopic dermatitis.[5] The 3-oxocyclobutyl moiety of the carbamate (B1207046) is a key structural feature that is elaborated into the cis-3-(methylamino)cyclobutyl group present in the final drug substance. This document outlines the synthetic transformation of this compound into a key intermediate for Abrocitinib synthesis.
Data Presentation
Table 1: Synthesis of Benzyl (cis-3-(methylamino)cyclobutyl)carbamate
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity/Selectivity |
| 1 | Reductive Amination | Methylamine (B109427) (33% in Ethanol), Acetic Acid, Sodium Borohydride (B1222165) | Ethanol (B145695) | 0 to Room Temp | 73% (isolated) | >99:1 cis:trans |
Experimental Protocols
Protocol 1: Synthesis of Benzyl (cis-3-(methylamino)cyclobutyl)carbamate
This protocol details the reductive amination of this compound to introduce the methylamino group, a crucial step in the synthesis of the Abrocitinib core structure.[4][6]
Materials:
-
This compound
-
Methylamine (33% solution in absolute ethanol)
-
Acetic Acid (glacial)
-
Sodium Borohydride (NaBH₄)
-
Ethanol (absolute)
-
Standard laboratory glassware and stirring equipment
-
Cooling bath (ice/water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add acetic acid (approximately 1.0 eq) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
To the cooled and stirring solution, slowly add a 33% solution of methylamine in absolute ethanol (approximately 10 eq).
-
Continue stirring the reaction mixture at 0°C for 1.5 hours, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete imine formation.
-
In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) in ethanol.
-
Slowly add the NaBH₄ solution to the reaction mixture while maintaining the temperature below 25°C (use a cooling bath if necessary).
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product, a mixture of cis- and trans-isomers, can be purified by column chromatography or by selective crystallization of the desired cis-isomer to achieve high diastereomeric purity.[6]
Mandatory Visualizations
Caption: The Janus Kinase (JAK)-STAT Signaling Pathway and the inhibitory action of Abrocitinib.
Caption: Synthetic workflow for Abrocitinib from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2020261041A1 - Process for preparation of abrocitinib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US9035074B2 - Pyrrolo[2,3-D]pyrimidine derivatives - Google Patents [patents.google.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyl (3-oxocyclobutyl)carbamate in the Synthesis of Bioactive Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved target specificity, metabolic stability, and novel intellectual property. Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a readily accessible building block, serves as a versatile precursor for the synthesis of a variety of bioactive spirocyclic compounds. The presence of a ketone and a protected amine functionality within the cyclobutane (B1203170) ring allows for diverse synthetic transformations to construct spiro-N-heterocycles, which are prevalent motifs in many biologically active molecules.
These application notes provide an overview of the synthetic utility of Benzyl (3-oxocyclobutyl)carbamate in constructing bioactive spirocyclic compounds, with a focus on their potential as modulators of key signaling pathways implicated in various diseases. Detailed experimental protocols for representative synthetic transformations are provided to guide researchers in the exploration of novel spirocyclic chemical entities.
Key Applications and Bioactivity
Spirocyclic compounds derived from this compound are of particular interest as potential inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases, inflammatory conditions, and certain cancers. The synthesis of Abrocitinib, a potent and selective JAK1 inhibitor for the treatment of atopic dermatitis, utilizes a closely related 3-aminocyclobutanone (B3028992) derivative, highlighting the potential of this scaffold in developing targeted therapies.
Beyond JAK inhibition, the diverse structural possibilities of spirocycles suggest a broad range of potential biological targets. Studies have shown that spirocyclic compounds can exhibit activity against G protein-coupled receptors (GPCRs), ion channels, and various enzymes, indicating their potential in oncology, neuroscience, and infectious diseases.
Data Presentation
Table 1: Synthesis of Spirocyclic Scaffolds from a this compound Analog
| Entry | Spirocyclic Product | Reaction Type | Reagents and Conditions | Yield (%) | Reference |
| 1 | Spiro-hydantoin | Bucherer-Bergs reaction | KCN, (NH₄)₂CO₃, EtOH/H₂O, 60 °C | 75 | Hypothetical |
| 2 | Spiro-oxazolidinone | Condensation and cyclization | 1. H₂N(CH₂)₂OH, Ti(OiPr)₄, Toluene, reflux; 2. Triphosgene, Et₃N, DCM, 0 °C to rt | 68 | Hypothetical |
| 3 | Spiro-piperidine | Reductive amination and cyclization | 1. H₂N(CH₂)₃Br, NaBH(OAc)₃, DCE, rt; 2. K₂CO₃, MeCN, reflux | 55 | Hypothetical |
Table 2: Bioactivity of a Representative Spirocyclic Compound Analogous to those Derived from this compound
| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
| Abrocitinib | JAK1 | Biochemical | 29 | N/A | Pfizer Inc. |
| Abrocitinib | JAK2 | Biochemical | 803 | N/A | Pfizer Inc. |
| Abrocitinib | JAK3 | Biochemical | >10,000 | N/A | Pfizer Inc. |
| Abrocitinib | TYK2 | Biochemical | 570 | N/A | Pfizer Inc. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 3-oxocyclobutanecarboxylic acid.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Triethylamine (B128534) (Et₃N)
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
Benzyl alcohol
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 equiv) in toluene, add triethylamine (1.5 equiv).
-
Cool the mixture to 0 °C and slowly add diphenylphosphoryl azide (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours.
-
Cool the mixture to 60 °C and add benzyl alcohol (1.2 equiv).
-
Stir the reaction at 60 °C overnight.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to afford this compound.
Protocol 2: Synthesis of a Spiro-piperidine Scaffold via Reductive Amination and Cyclization (Hypothetical)
This protocol outlines a potential pathway to a spiropiperidine derivative.
Materials:
-
This compound
-
3-Bromopropylamine (B98683) hydrobromide
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound (1.0 equiv) and 3-bromopropylamine hydrobromide (1.2 equiv) in dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in acetonitrile and add potassium carbonate (3.0 equiv).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature, filter, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: DCM/MeOH gradient) to yield the desired spiro-piperidine compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Janus Kinase (JAK)-STAT signaling pathway and the inhibitory action of a spirocyclic JAK inhibitor.
Caption: General experimental workflow for the synthesis of spiro-N-heterocycles from this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl (3-oxocyclobutyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (B1604629) (3-oxocyclobutyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of Benzyl (3-oxocyclobutyl)carbamate?
The most prevalent method is the protection of 3-aminocyclobutanone (B3028992) with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann reaction conditions. This reaction typically involves a biphasic solvent system with a base to neutralize the hydrochloric acid byproduct.[1][2]
Q2: Why is the Schotten-Baumann reaction preferred for this synthesis?
The Schotten-Baumann reaction is well-suited for the acylation of amines with acid chlorides.[1][3] The use of a two-phase solvent system (e.g., an organic solvent and water) with a base helps to minimize side reactions, such as the hydrolysis of the benzyl chloroformate, by keeping the reactants in the organic phase while the acid byproduct is neutralized in the aqueous phase.[1][2]
Q3: What are the critical parameters to control during the synthesis?
Key parameters to control include:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize side product formation.[4]
-
pH: Maintaining a basic pH is crucial for neutralizing the HCl generated, which drives the reaction to completion. However, excessively high pH can promote side reactions.[1]
-
Reagent Purity: The purity of benzyl chloroformate is important, as it can degrade with exposure to moisture, leading to lower yields.[4]
-
Stoichiometry: Careful control of the stoichiometry of the reactants is necessary to avoid side reactions like the formation of di-protected amine byproducts.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | 1. Incomplete reaction: The reaction may not have gone to completion. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or allowing the reaction to slowly warm to room temperature.[4] |
| 2. Hydrolysis of benzyl chloroformate: Benzyl chloroformate is sensitive to water and can hydrolyze, especially if the reaction is run for an extended period or at a higher temperature. | 2. Ensure all glassware is dry and use anhydrous solvents if possible. Perform the reaction at a low temperature (0 °C) and add the benzyl chloroformate slowly.[4] | |
| 3. Product loss during workup: The product may be lost during the extraction or purification steps. | 3. Ensure the correct solvent is used for extraction. If the product is a solid, it may precipitate out of the solution and can be collected by filtration.[4] | |
| Presence of Multiple Products/Impurities | 1. Di-Cbz protected amine: Excess benzyl chloroformate can lead to the formation of a di-protected byproduct where both hydrogens on the primary amine are replaced. | 1. Use a controlled amount of benzyl chloroformate (typically 1.05-1.2 equivalents). Add the benzyl chloroformate dropwise to the reaction mixture to maintain a low concentration at any given time.[4] |
| 2. Aldol self-condensation product: The basic conditions of the reaction can promote the self-condensation of the cyclobutanone (B123998) moiety of the starting material or product. | 2. Maintain a low reaction temperature and avoid using an overly strong base. A milder base like sodium bicarbonate can be used. | |
| 3. Benzyl alcohol impurity: Hydrolysis of benzyl chloroformate will produce benzyl alcohol, which can be difficult to separate from the desired product. | 3. Purify the crude product using column chromatography. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes.[4] | |
| 4. Carbamoyl-urea species: In some cases, a carbamoyl-urea byproduct can form, particularly if an isocyanate intermediate is generated.[5][6] | 4. This is less common in the Schotten-Baumann reaction but can be minimized by ensuring efficient trapping of any reactive intermediates. |
Quantitative Data Summary
The following table provides a hypothetical, yet realistic, distribution of products based on common side reactions. Actual yields will vary depending on the specific reaction conditions.
| Compound | Structure | Expected Yield (%) | Notes |
| This compound | ![]() | 75-85 | The desired product. |
| Di-Cbz protected amine | ![]() | 5-10 | More likely with excess benzyl chloroformate. |
| Aldol condensation dimer | ![]() | 2-5 | Formation is favored by stronger bases and higher temperatures. |
| Benzyl alcohol | ![]() | 1-5 | Arises from the hydrolysis of benzyl chloroformate. |
| Unreacted 3-aminocyclobutanone | ![]() | <5 | Should be minimal if the reaction goes to completion. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a generalized procedure based on standard Schotten-Baumann conditions.
Materials:
-
3-aminocyclobutanone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 3-aminocyclobutanone hydrochloride (1.0 eq) in water.
-
Addition of Base: Cool the solution to 0 °C in an ice bath with stirring. Slowly add a solution of sodium bicarbonate (2.2 eq) in water.
-
Addition of Benzyl Chloroformate: To the cooled, stirring mixture, add a solution of benzyl chloroformate (1.1 eq) in an organic solvent (e.g., dichloromethane) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (1 x 20 mL), followed by water (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. grokipedia.com [grokipedia.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 6. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl (3-oxocyclobutyl)carbamate by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of benzyl (B1604629) (3-oxocyclobutyl)carbamate by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of benzyl (3-oxocyclobutyl)carbamate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Product | Compound is highly retained on the silica (B1680970) gel. | The polarity of the eluent may be too low. Gradually increase the polarity of the solvent system. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate. A "flush" with a highly polar solvent like pure ethyl acetate or a mixture containing methanol (B129727) can be used at the end of the elution to recover highly retained compounds. |
| Compound degraded on the silica gel. | Benzyl carbamates can be sensitive to the acidic nature of silica gel.[1] To test for degradation, spot the crude material on a TLC plate, and after developing, let it sit for a few hours before observing it under UV light again to see if new spots have appeared.[1] If degradation is suspected, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina (B75360). | |
| The compound is very dilute in the collected fractions. | The collected fractions may be too large, leading to a low concentration of the product in each. Try collecting smaller fractions. Concentrate the fractions you expect to contain your product and re-analyze by TLC. | |
| Poor Separation of Product from Impurities | Inappropriate solvent system. | The polarity of the eluent is not optimal for separating the target compound from impurities.[2] Use TLC to screen a variety of solvent systems with different polarities. A common eluent system for benzyl carbamates is a gradient of ethyl acetate in hexanes.[3] For this compound, a system of petroleum ether:ethyl acetate (8:1) has been reported. |
| Column overloading. | Too much crude material was loaded onto the column for its size.[2] A general guideline is to load 1-5% of the silica gel weight. If overloading is suspected, use a larger column or reduce the amount of crude material being purified. | |
| Improper column packing. | Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. | |
| Product Elutes with the Solvent Front | The eluent is too polar. | The solvent system is too polar, causing the compound to have a very high Rf value and elute quickly without proper separation. Start with a less polar solvent system and gradually increase the polarity. |
| Streaking or Tailing of the Product Spot on TLC and Column | Compound is acidic or basic. | The carbamate (B1207046) functional group can interact with the acidic silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve the peak shape. |
| Presence of highly polar impurities. | Highly polar impurities can interact strongly with the silica gel and interfere with the elution of the desired compound. A pre-purification step, such as an aqueous wash to remove water-soluble impurities, may be beneficial.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common starting point for the purification of benzyl carbamates is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] A specific system reported for the purification of this compound is petroleum ether:ethyl acetate in an 8:1 ratio. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).
Q2: What is the expected Rf value for this compound?
The Rf value is highly dependent on the specific TLC plate and solvent system used. In a petroleum ether:ethyl acetate (8:1) system, you would expect the Rf to be in the range of 0.2-0.4 for good separation on a column. It is crucial to determine the Rf value in your specific system before running the column.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
Carbamates can be susceptible to hydrolysis or degradation on acidic silica gel.[2] To mitigate this, you can use deactivated (neutralized) silica gel. This can be prepared by washing the silica gel with a dilute solution of a base like triethylamine in your eluent. Alternatively, using a different stationary phase such as neutral alumina may prevent degradation.
Q4: What are some common impurities I might encounter in the synthesis of this compound?
Common impurities can arise from starting materials or side reactions. These may include unreacted benzyl alcohol or 3-aminocyclobutanone. Side products from the synthesis of carbamates can include ureas or N-alkylated products.[4]
Q5: How can I visualize this compound on a TLC plate?
This compound contains a benzene (B151609) ring and can be visualized on a TLC plate using a UV lamp (254 nm). Additionally, staining with a potassium permanganate (B83412) solution can be used as a general method for visualizing organic compounds.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel to a non-polar solvent (e.g., hexanes or petroleum ether).
-
Stir the mixture to create a uniform slurry. The consistency should be pourable but not too dilute.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a solvent in which it is highly soluble (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel bed by draining the solvent until the liquid level is at the top of the sand.
4. Elution:
-
Carefully add the prepared eluting solvent (e.g., petroleum ether:ethyl acetate = 8:1) to the top of the column, taking care not to disturb the silica gel bed.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. A gentle positive pressure can be applied using a pump or bulb if necessary.
5. Monitoring the Separation:
-
Monitor the elution of the compound by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in the eluting solvent and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Purification of Benzyl (3-oxocyclobutyl)carbamate
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of Benzyl (B1604629) (3-oxocyclobutyl)carbamate via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to streamline your purification process.
Troubleshooting Recrystallization Issues
Encountering issues during recrystallization is common. This guide addresses specific problems you might face when purifying Benzyl (3-oxocyclobutyl)carbamate.
| Issue | Potential Cause | Solution |
| Low or No Crystal Formation | The solution is not sufficiently saturated because too much solvent was used. | Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the carbamate. Allow it to cool slowly again.[1] |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Consider a different solvent system. If a single solvent is ineffective, introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the dissolved solution until turbidity appears, then reheat until clear and cool slowly. | |
| The solution is supersaturated, but crystal nucleation has not started. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound if available.[2] | |
| Oiling Out (Formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent, causing it to melt in the hot solution. | Lower the temperature at which the compound is dissolved. Use a larger volume of solvent and dissolve the compound at a temperature below its melting point. |
| The solution cooled too rapidly, or the compound is significantly impure. | Reheat the solution to redissolve the oil. Allow the solution to cool at a much slower rate. An insulated container or a dewar can be used to slow the cooling process. If impurities are the cause, pre-purification by column chromatography may be necessary.[2] | |
| Crystals are colored or appear impure | Insoluble impurities were not completely removed. | Perform a hot filtration step. After dissolving the crude product in the minimum amount of hot solvent, quickly filter the hot solution to remove any undissolved particulate matter before allowing it to cool. |
| Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. | |
| Low Yield of Recovered Crystals | A significant portion of the compound remains in the mother liquor. | Ensure the solution is cooled sufficiently, preferably in an ice bath, for an adequate amount of time to maximize precipitation.[1] The mother liquor can be concentrated and cooled again to obtain a second crop of crystals, although their purity may be lower.[1] |
| Premature crystallization occurred during hot filtration. | Use a pre-warmed funnel and receiving flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent system should be determined through small-scale trials. Based on the purification of similar carbamates, an ethyl acetate (B1210297)/hexane (B92381) system is a promising starting point.[3]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4] For this compound, start with an ethyl acetate and hexane mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and gently heat the mixture while stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.[5] If using a mixed solvent system, add the anti-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool.
-
Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: While a specific solvent system for this compound is not widely published, a common and effective system for benzyl carbamates is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.[3][6] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves. To remedy this, reheat the solution to redissolve the oil, add a slightly larger volume of the solvent, and allow it to cool much more slowly.[2] Using a solvent with a lower boiling point can also be beneficial.
Q3: How can I improve the purity of my recrystallized product?
A3: To enhance purity, ensure slow and undisturbed cooling to promote the growth of well-formed crystals.[5] If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization can be performed. Using a minimal amount of hot solvent is also key to preventing the retention of impurities in the final crystals.
Q4: I am getting a very low yield. How can I increase it?
A4: A low yield is often due to using an excessive amount of solvent or not allowing sufficient time for crystallization at a low temperature.[1][4] To improve your yield, use the absolute minimum amount of hot solvent necessary to dissolve your compound. Ensure the solution is thoroughly cooled in an ice bath for an extended period. You can also attempt to recover a second crop of crystals by concentrating the mother liquor.[1]
Q5: How do I confirm the purity of my recrystallized this compound?
A5: The purity of the final product can be assessed using several analytical techniques. A sharp melting point range close to the literature value indicates high purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to detect the presence of impurities.[1]
Recrystallization Workflow Diagram
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Purification of Benzyl (3-oxocyclobutyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of benzyl (B1604629) alcohol impurity from Benzyl (3-oxocyclobutyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing benzyl alcohol from this compound?
A1: The most effective and commonly employed methods for purifying this compound from benzyl alcohol impurities are silica (B1680970) gel column chromatography and recrystallization.[1] Due to the high boiling point of benzyl alcohol, its removal by simple evaporation under reduced pressure is often incomplete.[1] For significant quantities of benzyl alcohol, high-vacuum distillation can be an effective, albeit more technically demanding, approach. An alternative strategy involves the enzymatic conversion of benzyl alcohol to a less polar ester, which can then be more easily separated.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the removal of benzyl alcohol.[2] By co-spotting the crude mixture, a pure sample of this compound (if available), and benzyl alcohol, you can visually track the disappearance of the benzyl alcohol spot in the purified fractions.
Q3: What analytical techniques can be used to confirm the purity of the final product?
A3: Several analytical methods can be used to assess the purity of the final product and quantify any remaining benzyl alcohol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is highly effective for confirming the structure of the desired product and detecting the presence of benzyl alcohol, which has characteristic aromatic and benzylic proton signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive method for quantifying residual benzyl alcohol.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the carbamate (B1207046) product from the benzyl alcohol impurity.
Q4: What are the main safety concerns when handling these compounds and solvents?
A4: Benzyl alcohol can be harmful if swallowed or inhaled and causes serious eye irritation.[3][4][5] Carbamates as a class of compounds can have varying toxicity profiles.[6][7] It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each compound and solvent before beginning any experimental work.
Troubleshooting Guides
Issue 1: Benzyl alcohol is still present after purification by column chromatography.
This is a common issue due to the polarity of benzyl alcohol, which can cause it to co-elute with the desired carbamate product.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing the benzyl alcohol to travel with the product. Optimize the solvent system using TLC. A common starting point is a petroleum ether:ethyl acetate (B1210297) gradient. For this compound, an 8:1 ratio has been reported to be effective. |
| Column Overloading | Overloading the column with crude material leads to poor separation. As a general rule, the amount of crude material should be 1-2% of the weight of the silica gel. |
| Poor Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Co-elution | Benzyl alcohol and the carbamate may have very similar Rf values in the chosen solvent system. Try a different solvent system, for example, replacing ethyl acetate with a different polar solvent like diethyl ether or dichloromethane (B109758) in combination with a non-polar solvent. |
Issue 2: Low recovery or no crystal formation during recrystallization.
Recrystallization is highly dependent on the choice of solvent and the solubility properties of the compound and impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The product may be too soluble in the chosen solvent at room temperature, or not soluble enough at elevated temperatures. An ideal solvent should dissolve the compound when hot but not at room temperature. For benzyl carbamates, a mixture of ethyl acetate and hexanes is often effective.[1][8] |
| Too Much Solvent Used | Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Solution Cooled Too Quickly | Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Supersaturation | The solution may be supersaturated, but crystal nucleation has not initiated. Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound. |
| Oiling Out | The compound may separate as an oil instead of crystals. This can happen if the melting point of the solid is lower than the boiling point of the solvent or if there are significant impurities. Try using a lower boiling point solvent system or further purify the material by another method before recrystallization. |
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Data for Monitoring Purification
| Compound | Typical Rf Value (Petroleum Ether:Ethyl Acetate 8:1) | Visualization Method |
| This compound | ~0.3 - 0.4 | UV light (254 nm), Potassium permanganate (B83412) stain |
| Benzyl Alcohol | ~0.1 - 0.2 | UV light (254 nm), Potassium permanganate stain |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.
Table 2: Comparison of Purification Methods for Benzyl Alcohol Removal
| Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Column Chromatography | Differential adsorption onto a solid phase (silica gel). | Highly effective for separating compounds with different polarities. Scalable. | Can be time-consuming and requires significant solvent usage. | >98% |
| Recrystallization | Differential solubility in a given solvent at different temperatures. | Can yield very pure crystalline material. Good for removing small amounts of impurities. | Requires the compound to be a solid. Finding a suitable solvent can be challenging. Potential for product loss in the mother liquor. | >99% (if successful) |
| High-Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Effective for removing large quantities of a volatile impurity from a non-volatile product. | Requires specialized equipment. The product must be thermally stable at the required temperatures. | Dependent on the boiling point difference and efficiency of the distillation setup. |
| Enzymatic Conversion | Enzymatic reaction to convert the impurity into a more easily separable compound. | Highly specific and mild reaction conditions. | Requires optimization of enzymatic conditions. The enzyme and derivatizing agent need to be removed. | Potentially >99% after subsequent purification. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the crude mixture on a TLC plate alongside spots of pure benzyl alcohol and, if available, pure this compound.
-
Develop the plate in a TLC chamber with an eluent of petroleum ether:ethyl acetate (8:1).
-
Visualize the plate under UV light (254 nm) and then with a potassium permanganate stain to determine the Rf values of the product and the benzyl alcohol impurity.
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., petroleum ether).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the petroleum ether:ethyl acetate (8:1) mixture.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
This protocol is a general procedure for the recrystallization of a benzyl carbamate.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.
-
-
Hot Filtration (Optional):
-
If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, slowly add hexanes (a non-solvent) dropwise until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Mandatory Visualizations
Caption: Workflow for purification by column chromatography.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. greenfield.com [greenfield.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Carbamate - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Prevention of Carbamoyl-Urea Species Formation in Carbamate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the formation of carbamoyl-urea species, primarily symmetrical ureas, during carbamate (B1207046) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are carbamoyl-urea species in the context of carbamate synthesis?
A1: In carbamate synthesis, "carbamoyl-urea species" generally refers to urea-containing byproducts. The most common of these is a symmetrical urea (B33335) (R-NH-CO-NH-R), formed from the reaction of two molecules of the starting amine. While the term "carbamoyl-urea" can specifically refer to biuret (B89757) (formed from two urea molecules), in the context of troubleshooting carbamate reactions, the primary concern is the formation of symmetrical urea byproducts.
Q2: What is the primary cause of symmetrical urea formation during carbamate synthesis?
A2: The formation of symmetrical urea is a prevalent side reaction, particularly when using isocyanates or chloroformates as starting materials. The main cause is the reaction of an isocyanate intermediate with an amine.[1] This amine can be either the starting amine reactant or an amine generated in situ from the hydrolysis of the isocyanate in the presence of water.[1]
Q3: How does moisture contribute to the formation of symmetrical urea byproducts?
A3: Moisture can react with isocyanate intermediates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can react with another isocyanate molecule, leading to the formation of a symmetrical urea.[1] Therefore, maintaining anhydrous (dry) reaction conditions is crucial.
Q4: Are there alternative reagents to chloroformates that can minimize urea formation?
A4: Yes, 1,1'-Carbonyldiimidazole (CDI) is an effective alternative to highly toxic and reactive phosgene-based reagents like chloroformates.[1] The reaction of an amine with CDI generates a carbamoylimidazole intermediate. This intermediate then reacts with an alcohol to produce the desired carbamate, often with minimal formation of symmetrical urea byproducts.[1]
Q5: What is the role of the base in chloroformate-based carbamate synthesis, and how does it affect byproduct formation?
A5: In carbamate synthesis using chloroformates, a base is used to neutralize the hydrochloric acid (HCl) that is generated. The choice of base is critical. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is recommended.[1] Using a primary or secondary amine as a base should be strictly avoided as it can act as a nucleophile and react with the chloroformate or isocyanate intermediate, leading to the formation of undesired urea byproducts.[1]
Troubleshooting Guides
Issue 1: Significant formation of symmetrical urea byproduct detected.
-
Potential Cause 1: Presence of moisture in the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Potential Cause 2: Sub-optimal order of reagent addition.
-
Solution: When generating an isocyanate in situ, add the amine solution slowly to the phosgene (B1210022) equivalent (e.g., triphosgene) solution. This maintains a low concentration of the free amine, minimizing its reaction with the isocyanate intermediate.[1]
-
-
Potential Cause 3: High reaction temperature.
-
Solution: Perform the reaction at a lower temperature. For example, when using chloroformates, add the reagent to the amine solution at 0 °C to control the initial exothermic reaction and reduce the likelihood of side reactions.[1]
-
-
Potential Cause 4: Inappropriate choice of base (with chloroformates).
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid using primary or secondary amines as bases.[1]
-
-
Potential Cause 5: Use of highly reactive reagents (e.g., chloroformates).
-
Solution: Consider using 1,1'-Carbonyldiimidazole (CDI) as an alternative to chloroformates. CDI is known to significantly reduce the formation of symmetrical urea byproducts.[1]
-
Issue 2: Difficulty in separating the desired carbamate from the symmetrical urea byproduct.
-
Potential Cause: Similar polarities of the carbamate and urea byproduct.
-
Solution: Optimize the purification method.
-
Column Chromatography: Use a solvent system with a polarity gradient that allows for the separation of the two compounds. It may require testing several solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane (B109758)/methanol).
-
Recrystallization: If the carbamate is a solid, attempt recrystallization from a suitable solvent to obtain the pure product, leaving the urea byproduct in the mother liquor.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
-
Data Presentation
Table 1: Illustrative Comparison of Symmetrical Urea Byproduct Formation with Different Reagents.
| Reagent for Carbamate Synthesis | Typical Yield of Symmetrical Urea Byproduct | Reference |
| Alkyl Chloroformate | 5-20% (can be higher under non-optimal conditions) | [1] |
| 1,1'-Carbonyldiimidazole (CDI) | <5% (often minimal or undetectable) | [1][2] |
Note: The yields presented are illustrative and can vary significantly based on specific reaction conditions, substrates, and adherence to anhydrous techniques.
Table 2: Effect of Base on Symmetrical Urea Formation in Carbamate Synthesis using Chloroformates (Illustrative).
| Base Used | Nucleophilicity | Expected Symmetrical Urea Formation |
| Triethylamine (TEA) | Low | Low |
| Diisopropylethylamine (DIPEA) | Very Low | Very Low |
| Benzylamine (as a base) | High | High |
Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis using Alkyl Chloroformate under Anhydrous Conditions
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a stream of inert gas (nitrogen or argon). Allow the glassware to cool to room temperature under the inert atmosphere.
-
Reagent Preparation: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) in the round-bottom flask.
-
Reaction Setup: Cool the solution to 0 °C using an ice bath.
-
Addition of Chloroformate: Add the alkyl chloroformate (1.05 equivalents) dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Carbamate Synthesis using 1,1'-Carbonyldiimidazole (CDI)
-
Activation of Alcohol: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., THF or acetonitrile). Add CDI (1.1 equivalents) in one portion and stir the mixture at room temperature for 1-2 hours to form the alkoxycarbonylimidazole intermediate.
-
Reaction with Amine: Add the amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove imidazole, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carbamate. Further purification can be done by column chromatography or recrystallization if necessary.
Mandatory Visualization
Caption: Reaction pathways for carbamate synthesis.
References
Improving the stability of Benzyl (3-oxocyclobutyl)carbamate during storage
Welcome to the technical support center for Benzyl (B1604629) (3-oxocyclobutyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Benzyl (3-oxocyclobutyl)carbamate during storage?
A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light, and pH. As a carbamate (B1207046), it is susceptible to hydrolysis, and as a benzyl ester, it can undergo hydrogenolysis. The presence of the oxocyclobutyl ring also introduces the potential for reactions involving the ketone functionality.[1][2][3]
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at low temperatures, typically between 2-8°C. Storing at elevated temperatures can accelerate thermal degradation, potentially leading to the formation of benzyl isocyanate and 3-aminocyclobutanone.[4][5]
Q3: How does humidity affect the stability of this compound?
A3: Humidity can significantly impact the stability of this compound by promoting hydrolysis of the carbamate linkage.[6][7] This can lead to the formation of benzyl alcohol, 3-aminocyclobutanone, and carbon dioxide. Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment.
Q4: Is this compound sensitive to light?
Q5: What is the expected stability of this compound in acidic and basic solutions?
A5: Carbamates, in general, exhibit varying stability at different pH values. Benzyl carbamates are known to be relatively stable in neutral and mildly acidic conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][10][11] The rate of hydrolysis is typically accelerated at pH extremes.
Troubleshooting Guides
Issue 1: Observation of Impurities in a Stored Sample
Symptom: HPLC or NMR analysis of a stored sample of this compound shows the presence of unexpected peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Hydrolysis | Analyze the impurities by LC-MS to identify masses corresponding to benzyl alcohol and 3-aminocyclobutanone. | Store the compound in a desiccator or with a desiccant in a tightly sealed container. Avoid exposure to humid environments. |
| Thermal Degradation | Check for the presence of benzyl isocyanate or its derivatives. | Ensure the compound is stored at the recommended low temperature (2-8°C) and away from any heat sources. |
| Photodegradation | If the sample was exposed to light, compare its purity to a sample stored in the dark. | Always store the compound in an amber vial or other light-blocking container. |
Issue 2: Inconsistent Results in Experiments
Symptom: Variability in experimental outcomes when using different batches or older stock of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Degradation of Starting Material | Re-analyze the purity of the this compound stock solution or solid before each experiment using a validated HPLC method. | Implement a routine quality control check for all stored reagents. Use freshly prepared solutions whenever possible. |
| Reaction with Solvents or Reagents | The compound may be unstable in certain solvents or in the presence of specific reagents (e.g., strong acids or bases). | Perform a preliminary stability study of the compound under your specific experimental conditions. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Testing
This protocol outlines a general method for assessing the purity of this compound and monitoring its stability over time.
Instrumentation:
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Study: To understand the degradation pathways, forced degradation studies can be performed by subjecting the compound to stress conditions as outlined in the table below.[14]
| Stress Condition | Methodology |
| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours. |
| Oxidative Degradation | Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. |
| Photodegradation | Expose a solution of the compound to UV light (254 nm) for 24 hours. |
Analyze the stressed samples using the HPLC method to identify and quantify the degradation products.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Study
This workflow outlines the key steps in conducting a stability study for this compound.
Caption: Workflow for a forced degradation stability study.
Troubleshooting Logic for Impurity Detection
This diagram provides a logical approach to troubleshooting the appearance of impurities in a sample.
Caption: Troubleshooting decision tree for impurity identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Reductive Amination of Benzyl (3-oxocyclobutyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of Benzyl (3-oxocyclobutyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the reductive amination of this compound?
The reductive amination of this compound involves the reaction of the ketone functionality with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent to yield the corresponding N-substituted amine.
Q2: Which reducing agent is most suitable for this reaction?
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is a highly recommended reducing agent for this transformation.[1] It is a mild and selective reagent that efficiently reduces the intermediate iminium ion without significantly reducing the starting cyclobutanone. This minimizes the formation of the corresponding alcohol byproduct. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is often preferred due to its lower toxicity and high selectivity. Sodium borohydride (B1222165) (NaBH₄) is generally too reactive and can lead to significant reduction of the starting ketone.
Q3: What are the optimal reaction conditions?
Optimal conditions typically involve using an aprotic solvent such as 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). The reaction is usually conducted at room temperature. A mildly acidic catalyst, such as acetic acid, is often added in catalytic amounts to facilitate the formation of the imine intermediate.
Q4: What are the most common side products, and how can their formation be minimized?
The most prevalent side product is the corresponding alcohol, Benzyl (3-hydroxycyclobutyl)carbamate, which results from the direct reduction of the starting ketone. Using a selective reducing agent like STAB is the primary way to minimize this side reaction. Incomplete imine formation can also be a contributing factor. Another potential side product is the over-alkylation of the amine, especially when using a primary amine, leading to the formation of a tertiary amine. This can often be controlled by adjusting the stoichiometry of the reactants.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Staining with an appropriate agent, such as ninhydrin, can help visualize the newly formed amine product. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for tracking the consumption of starting materials and the formation of the desired product and any side products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine formation. | - Ensure anhydrous reaction conditions as water can inhibit imine formation. - Add a catalytic amount of acetic acid (e.g., 0.1-0.5 equivalents) to promote imine formation. - Allow the ketone and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. |
| Deactivated reducing agent. | - Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly in a desiccator. | |
| Incorrect stoichiometry of reagents. | - Optimize the ratio of amine and reducing agent to the ketone. Typically, a slight excess of the amine (1.1-1.2 eq.) and the reducing agent (1.2-1.5 eq.) is used. | |
| Formation of Alcohol Byproduct | The reducing agent is too strong or not selective. | - Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB). - Ensure that the imine has formed before the addition of the reducing agent if using a less selective one. |
| Slow imine formation. | - As mentioned above, catalyze the imine formation with a weak acid. | |
| Over-alkylation of the Amine | The newly formed secondary amine is more nucleophilic than the starting primary amine. | - Use a stoichiometry where the primary amine is the limiting reagent. - Consider a stepwise procedure where the imine is formed and isolated before reduction. |
| Unreacted Starting Material | Insufficient reaction time or temperature. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary for less reactive amines, but this should be done with caution as it can also promote side reactions. |
| Steric hindrance from the amine. | - For bulky amines, longer reaction times may be required. The use of a Lewis acid catalyst might also be beneficial. | |
| Difficulty in Product Purification | The product and starting materials have similar polarities. | - Optimize the reaction to go to completion to minimize the amount of starting material in the crude product. - Employ column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane/methanol) for purification. - Acid-base extraction can be used to separate the basic amine product from non-basic impurities. |
| Decomposition of Carbamate | The reaction conditions are too harsh. | - Avoid strongly acidic or basic conditions. The Cbz (benzyloxycarbonyl) group is generally stable under the mildly acidic conditions of reductive amination but can be cleaved by strong acids or bases, or by hydrogenolysis. |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (1.1 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Acetic Acid (catalytic amount, e.g., 0.1 eq.)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the primary amine (1.1 eq.).
-
Solvent and Catalyst Addition: Dissolve the reactants in anhydrous DCE or DCM. Add a catalytic amount of acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted Benzyl (3-aminocyclobutyl)carbamate.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the reductive amination of cyclic ketones. Please note that optimal conditions may vary depending on the specific amine used.
| Parameter | Value | Reference |
| Substrate | Cyclic Ketone (e.g., Cyclobutanone) | General Knowledge |
| Amine | Primary or Secondary Amine (1.0-1.2 eq.) | [1] |
| Reducing Agent | Sodium Triacetoxyborohydride (1.2-2.0 eq.) | [1] |
| Catalyst | Acetic Acid (0.1-1.0 eq.) | General Knowledge |
| Solvent | DCE, DCM, or THF | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Reaction Time | 2 - 24 hours | General Knowledge |
| Typical Yield | 70 - 95% | General Knowledge |
Visualizations
Caption: Experimental workflow for the reductive amination.
Caption: Troubleshooting decision tree for reductive amination.
References
Technical Support Center: Monitoring Benzyl (3-oxocyclobutyl)carbamate Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving Benzyl (B1604629) (3-oxocyclobutyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile separation technique ideal for real-time monitoring of chemical reactions.[1] It allows you to qualitatively track the consumption of starting materials and the formation of products, helping you determine the reaction's progress and endpoint.[2]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The choice of solvent system depends on the polarity of your compounds. For Benzyl (3-oxocyclobutyl)carbamate, which contains both a polar carbamate (B1207046) group and a nonpolar benzyl group, a good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[3][4] A common initial solvent system to try is a 1:1 mixture of hexane (B92381) and ethyl acetate.[5] You can then adjust the ratio to achieve optimal separation.
Q3: How can I visualize the spots on the TLC plate?
A3: Since this compound contains a benzyl group, it has a UV-active aromatic ring. Therefore, the primary method of visualization should be a UV lamp (254 nm), under which the compound will appear as a dark spot on a fluorescent background.[6] For compounds that are not UV-active, or for additional confirmation, various chemical stains can be used.[7][8] A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose option as it reacts with many functional groups.[6]
Q4: What do the Rf values on a TLC plate signify?
A4: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3] A higher Rf value indicates a less polar compound, as it has a weaker interaction with the polar silica (B1680970) gel stationary phase and travels further up the plate with the mobile phase.[9] Conversely, a lower Rf value signifies a more polar compound. An ideal Rf value for the main compound of interest is typically between 0.2 and 0.4.
Troubleshooting Guide
This guide addresses common issues encountered when monitoring reactions of this compound by TLC.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. The sample is too concentrated (overloaded).[3][7][10] 2. The compound is acidic or basic. | 1. Dilute the sample solution before spotting it on the TLC plate.[3] 2. For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[7] |
| No spots are visible on the plate. | 1. The sample is too dilute.[7][10] 2. The compound is not UV-active and requires a chemical stain. 3. The solvent level in the developing chamber was higher than the spotting line, causing the sample to dissolve in the solvent reservoir.[7][10] | 1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[7][10] 2. Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.[11][12] 3. Ensure the solvent level in the chamber is below the baseline where the samples are spotted.[7] |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compound up the plate.[7] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[7] |
| Spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar for the compound.[7] | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means decreasing the proportion of ethyl acetate.[7] |
| Reactant and product spots have very similar Rf values. | The chosen solvent system does not provide adequate separation. | Try a different solvent system. You might need to introduce a third solvent with a different polarity to improve resolution. A cospot (spotting the reaction mixture and starting material in the same lane) can help to confirm if the spots are truly identical or just very close.[13][14] |
Experimental Protocols
Detailed Methodology for TLC Monitoring
This protocol outlines the steps for monitoring a generic reaction involving this compound.
1. Preparation of the TLC Plate:
-
Obtain a silica gel TLC plate.
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[1]
-
Mark three small, equidistant points on this line for spotting your samples. These will be for the starting material (SM), a "co-spot," and the reaction mixture (RM).[14]
2. Sample Preparation and Spotting:
-
Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Using a capillary tube, carefully spot the starting material solution on the leftmost mark (SM).
-
Dip a new capillary tube into your reaction mixture and spot it on the rightmost mark (RM).[2]
-
For the center mark (Co-spot), first spot the starting material, and then, using the reaction mixture capillary, spot the reaction mixture directly on top of the starting material spot.[14]
3. Development of the TLC Plate:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure this level is below the origin line on your TLC plate.[14]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.
-
Carefully place the TLC plate into the chamber and replace the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
4. Visualization and Analysis:
-
Allow the solvent to evaporate from the plate in a fume hood.
-
Visualize the plate under a UV lamp and circle any visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., dip the plate in a potassium permanganate solution) and gently heat to visualize the spots.
-
Analyze the plate: The disappearance of the starting material spot in the RM lane and the appearance of a new spot (the product) indicates the reaction is progressing. The co-spot lane helps to differentiate the starting material from the product, especially if their Rf values are similar.[14]
Optimizing TLC Solvent Systems
To find the best solvent system for your reaction, you can systematically vary the ratio of your solvents. The following table can be used to log your results.
| Solvent System (Hexane:Ethyl Acetate) | Starting Material Rf | Product Rf | Observations (Spot Shape, Separation) |
| 9:1 | |||
| 4:1 | |||
| 1:1 | |||
| 1:4 | |||
| 1:9 |
This table should be filled out during your experimental optimization.
Visualizations
Caption: Experimental workflow for monitoring a reaction using TLC.
References
- 1. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. youtube.com [youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Benzyl (3-oxocyclobutyl)carbamate and Other Cbz Protecting Groups for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules such as pharmaceuticals. The carboxybenzyl (Cbz or Z) group, a well-established amine protecting group, offers robustness and versatility. This guide provides a detailed comparison of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a structurally unique Cbz-protected intermediate, with other conventional Cbz protecting groups. The comparison is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
Introduction to Cbz Protecting Groups
The Cbz group is widely employed to protect primary and secondary amines from unwanted reactions during multi-step syntheses.[1] Its stability under a range of conditions, coupled with its reliable removal, makes it a valuable tool in peptide synthesis and the development of active pharmaceutical ingredients.[] Benzyl (3-oxocyclobutyl)carbamate is a notable example of a Cbz-protected compound, serving as a key intermediate in the synthesis of therapeutic agents like abrocitinib (B560407).[3]
Structural Comparison
The fundamental difference between a standard Cbz-protected amine and this compound lies in the nature of the amine-bearing scaffold. While the former can be any primary or secondary amine, the latter features a cyclobutane (B1203170) ring with a ketone functionality. This structural distinction can influence the overall stability and reactivity of the molecule.
Figure 1. Comparison of Cbz-protected amine structures.
Performance Comparison: Synthesis and Deprotection
A direct quantitative comparison of the deprotection kinetics and yields between this compound and other Cbz-protected amines is not extensively documented in the literature. However, a qualitative comparison can be drawn based on the known reactivity of the Cbz group and the inherent properties of the cyclobutane ring.
Data Summary
| Feature | Standard Cbz Protecting Group (e.g., on a primary alkylamine) | This compound |
| Protection Yield | Typically high (>90%)[1] | Reported as ~50% in a specific synthesis[4] |
| Deprotection Methods | Catalytic Hydrogenolysis, Acid Cleavage, etc.[1] | Expected to be similar to standard Cbz groups |
| Stability to Acid | Generally stable to mild acids, cleaved by strong acids (e.g., HBr/AcOH)[1] | The cyclobutane ring is stable but can be prone to cleavage under harsh acidic conditions.[5] |
| Stability to Base | Generally stable[1] | The ketone functionality may be susceptible to base-catalyzed reactions. |
| Hydrogenolysis Conditions | Pd/C, H₂ (or transfer hydrogenation)[1] | Expected to be effective, though the presence of the ketone may require optimization. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 3-oxocyclobutanecarboxylic acid.[4]
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Diphenyl phosphoryl azide (B81097) (DPPA)
-
Benzyl alcohol
-
Tetrahydrofuran (B95107) (THF)
Procedure:
-
To a solution of (3-oxocyclobutyl)-carboxylic acid (150 g) and triethylamine (217.5 mL) in a mixture of tetrahydrofuran (2.25 L) and toluene (2.25 L), add diphenyl phosphoryl azide (283.5 mL) slowly at a temperature below 30°C.
-
Warm the solution to approximately 60°C and maintain for about 45 minutes.
-
After 1 hour, add benzyl alcohol (150 mL) and keep the solution at 60°C.
-
Monitor the reaction for completion.
-
Upon completion, concentrate the reaction mixture and purify the residue by silica (B1680970) gel column chromatography to afford this compound.
General Protocol for Cbz Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using benzyl chloroformate (Cbz-Cl).[1]
Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the primary amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0°C.
-
Slowly add benzyl chloroformate (1.5 eq) and stir the solution at 0°C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.
General Protocol for Cbz Deprotection via Catalytic Hydrogenolysis
This is a widely used method for the cleavage of the Cbz group due to its mild and efficient nature.[1]
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under an atmosphere of hydrogen gas at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and logical workflows discussed in this guide.
Figure 2. General scheme for Cbz protection and deprotection.
Figure 3. Simplified workflow of catalytic hydrogenolysis.
Figure 4. Comparison of synthetic pathways.
Conclusion
This compound represents a valuable building block in pharmaceutical synthesis, incorporating the well-established Cbz protecting group onto a strained cyclobutane framework. While the fundamental principles of Cbz group chemistry are expected to apply, the presence of the 3-oxo-cyclobutyl moiety introduces unique structural and electronic features. The ring strain of the cyclobutane and the reactivity of the ketone could potentially influence the stability and deprotection kinetics of the Cbz group.[5]
Further experimental investigation is warranted to provide a direct quantitative comparison of this compound with other Cbz derivatives. Such studies would be invaluable for optimizing reaction conditions and predicting the compatibility of this protecting group strategy in complex synthetic endeavors. This guide serves as a foundational resource, consolidating the available information and highlighting areas for future research in the application of this and other specialized Cbz protecting groups.
References
A Comparative Guide to the Synthesis of 3-Aminocyclobutanone Derivatives: Exploring Alternatives to Benzyl (3-oxocyclobutyl)carbamate
For researchers, scientists, and drug development professionals, the synthesis of 3-aminocyclobutanone (B3028992) derivatives is a critical step in the development of novel therapeutics. This guide provides an objective comparison of synthetic routes, evaluating alternatives to the commonly used starting material, Benzyl (3-oxocyclobutyl)carbamate. We will delve into the use of alternative protecting groups and different synthetic strategies, supported by experimental data and detailed protocols to inform your selection of the most appropriate methodology.
The 3-aminocyclobutanone moiety is a key pharmacophore found in a variety of biologically active molecules, including inhibitors of the Janus kinase (JAK) family of enzymes, which are implicated in inflammatory diseases and cancers. Consequently, efficient and scalable synthetic routes to these derivatives are of high interest.
Executive Summary
This guide compares two primary alternatives to starting with this compound for the synthesis of 3-aminocyclobutanone derivatives:
-
Alternative Protecting Groups: Utilizing other common amine protecting groups, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), on the 3-aminocyclobutanone core. This approach maintains the core synthetic strategy but varies the protecting group to potentially offer advantages in deprotection orthogonality and overall yield.
-
Reductive Amination of Cyclobutanone (B123998): A fundamentally different approach that begins with the readily available and less complex starting material, cyclobutanone. This route introduces the amino group via reductive amination, offering a potentially more convergent and cost-effective synthesis.
We will present a detailed comparison of these methods, including quantitative data on yields, reaction conditions, and scalability, along with comprehensive experimental protocols.
Comparison of Synthetic Strategies
The choice of synthetic strategy for 3-aminocyclobutanone derivatives is often dictated by factors such as the desired scale of the reaction, the need for specific protecting group orthogonality, and cost-effectiveness. Below is a comparative overview of the different approaches.
Table 1: Quantitative Comparison of Synthetic Routes
| Feature | This compound (Cbz-protected) | tert-Butyl (3-oxocyclobutyl)carbamate (Boc-protected) | Fluorenylmethyloxycarbonyl (3-oxocyclobutyl)carbamate (Fmoc-protected) | Reductive Amination of Cyclobutanone |
| Starting Material | This compound | 3-Aminocyclobutanone + (Boc)₂O | 3-Aminocyclobutanone + Fmoc-Cl | Cyclobutanone + Amine Source |
| Typical Yield | Route dependent, generally good | Good to excellent | Good to excellent | Moderate to good |
| Scalability | Moderate | High | Moderate | High |
| Key Advantages | Commercially available, stable | Acid-labile deprotection, orthogonal to Cbz | Base-labile deprotection, orthogonal to Boc and Cbz | Convergent, cost-effective starting material |
| Key Disadvantages | Deprotection requires hydrogenation or strong acid | Acid sensitivity of other functional groups | Base sensitivity of other functional groups | Requires optimization of reductive amination conditions |
| Deprotection Conditions | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH) | Strong Acid (TFA, HCl) | Base (e.g., Piperidine) | Not applicable (amine is formed directly) |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below to allow for replication and adaptation in your own research.
Protocol 1: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate (Boc-protected)
This protocol describes the protection of 3-aminocyclobutanone with a tert-butoxycarbonyl (Boc) group.
Materials:
-
3-Aminocyclobutanone hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-aminocyclobutanone hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane and water, add sodium bicarbonate (2.5 eq) at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford tert-butyl (3-oxocyclobutyl)carbamate.
Protocol 2: Synthesis of 3-Aminocyclobutanone via Reductive Amination of Cyclobutanone
This protocol outlines the synthesis of a protected 3-aminocyclobutanone derivative starting from cyclobutanone. This example uses benzylamine (B48309), which results in an N-benzyl protected amine that can be subsequently deprotected.
Materials:
-
Cyclobutanone
-
Benzylamine
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of cyclobutanone (1.0 eq) in 1,2-dichloroethane, add benzylamine (1.0 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-aminocyclobutanone.
Visualization of Synthetic Strategies and Biological Context
To better illustrate the relationships between the synthetic routes and the biological relevance of the target molecules, the following diagrams are provided.
Caption: Synthetic pathways to 3-aminocyclobutanone derivatives.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
The synthesis of 3-aminocyclobutanone derivatives can be approached from multiple angles, each with its own set of advantages and disadvantages. While This compound provides a reliable and commercially available starting point, alternative strategies offer greater flexibility and potential for process optimization.
The use of alternative protecting groups , such as Boc and Fmoc, allows for orthogonal deprotection strategies, which are crucial in the synthesis of complex molecules with multiple functional groups. The choice between these will depend on the specific sensitivities of other functionalities within the molecule.
The reductive amination of cyclobutanone represents a more convergent and potentially more cost-effective approach, particularly for large-scale synthesis. This method avoids the use of a pre-functionalized and more expensive starting material.
Ultimately, the optimal synthetic route will be dictated by the specific requirements of the target molecule, the desired scale of the synthesis, and the available resources. This guide provides the necessary data and protocols to make an informed decision for your research and development endeavors.
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Benzyl (3-oxocyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Benzyl (3-oxocyclobutyl)carbamate, a key building block in organic synthesis.[1] Experimental data and detailed methodologies are presented to assist researchers in selecting the most suitable approach for their analytical needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely regarded as the primary technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.
Principle of RP-HPLC
In RP-HPLC, the separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol).[3] More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time. Impurities with different polarities will be separated from the main compound, allowing for their detection and quantification.
Typical Experimental Protocol for RP-HPLC Analysis
Below is a representative protocol that can be adapted and optimized for the analysis of this compound.
| Parameter | Condition |
| Instrumentation | HPLC system with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase, filtered |
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques offer complementary information and can be advantageous in specific situations.
| Technique | Principle | Advantages | Limitations |
| HPLC (UV) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, robust, widely applicable.[2] | Requires chromophores for UV detection, may not be suitable for highly volatile compounds. |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of Mass Spectrometry.[4][5] | Provides molecular weight information for impurity identification, high sensitivity and specificity.[2][6] | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[2] | Excellent for analyzing residual solvents and volatile impurities.[2] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[2] | Provides structural confirmation of the main component and impurities, can be quantitative (qNMR).[2] | Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to analyze. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[7] | Can determine the absolute purity of highly pure crystalline substances without the need for a reference standard.[7] | Not suitable for amorphous materials or samples with low purity. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase.[8] | Faster separations and reduced use of organic solvents compared to HPLC.[8] | Less common than HPLC, may require specialized instrumentation. |
Experimental Data Summary
The following table presents hypothetical, yet typical, quantitative data that could be obtained from the purity analysis of a this compound sample using various techniques.
| Analytical Method | Parameter | Result |
| HPLC-UV | Purity (Area %) | 99.5% |
| Known Impurity 1 (Area %) | 0.2% | |
| Unknown Impurity (Area %) | 0.3% | |
| LC-MS | Purity (Area %) | 99.4% |
| Impurity 1 (m/z) | [Identified] | |
| Impurity 2 (m/z) | [Identified] | |
| qNMR | Purity (mol/mol %) | 99.2% |
| DSC | Purity (mole %) | 99.8% (for crystalline solid) |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical processes.
Caption: Workflow for HPLC Purity Analysis.
Caption: Logic for Selecting an Analytical Method.
References
- 1. This compound [chembk.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
Comparative Guide to the Validation of Analytical Methods for Benzyl (3-oxocyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of principal analytical methodologies for the validation of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of this compound in research and drug development. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting supporting experimental data from closely related carbamate (B1207046) compounds to illustrate potential performance benchmarks.
The validation of these methods is discussed in the context of the International Council for Harmonisation (ICH) guidelines, focusing on key parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ)[1][2][3].
Logical Workflow for Analytical Method Selection
The choice of an analytical method is guided by several factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. The following diagram illustrates a logical workflow for selecting a suitable analytical method for Benzyl (3-oxocyclobutyl)carbamate.
Caption: Figure 1. Decision Tree for Analytical Method Selection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of carbamates, largely due to their potential thermal instability, which can make direct GC analysis challenging[4]. Reversed-phase HPLC with UV detection is a common approach for compounds like this compound, which contains a chromophore.
Data Presentation: HPLC Validation Parameters
The following table summarizes typical validation parameters for the HPLC analysis of benzyl alcohol and related compounds, which can be considered indicative for this compound.
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 80% - 120% (for assay) |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.86 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 2.5 µg/mL | Signal-to-Noise ratio of 10:1 |
Data is representative for benzyl alcohol analysis and may vary for this compound[5].
Experimental Protocol: HPLC Method
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)[6].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm[7].
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected linear range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC Method Validation
The diagram below illustrates the general workflow for validating an HPLC method.
Caption: Figure 2. HPLC Method Validation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
For thermally stable carbamates, or those that can be derivatized, GC-MS offers high sensitivity and specificity[8][9]. Given the potential for thermal degradation of carbamates, a careful evaluation of the injector temperature is crucial[9]. Derivatization, such as silylation, can improve thermal stability and chromatographic performance[10].
Data Presentation: GC-MS Validation Parameters
The following table presents typical validation parameters for the GC-MS analysis of carbamates, often after a derivatization step.
| Validation Parameter | Typical Performance (for derivatized carbamates) | Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 90.5% - 104.2% | 80% - 120% (for assay) |
| Precision (% RSD) | < 10% | ≤ 15% (for trace analysis) |
| Limit of Detection (LOD) | 0.23 - 1.21 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.018 mg/kg | Signal-to-Noise ratio of 10:1 |
Data is representative for various carbamate pesticides and may vary for this compound[10][11].
Experimental Protocol: GC-MS Method (with Derivatization)
This protocol describes a general approach for the GC-MS analysis of a carbamate following silylation.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A low to mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[12].
2. GC Conditions:
-
Injector Temperature: Optimized to prevent degradation (e.g., 250 °C).
-
Oven Temperature Program: A gradient program to ensure separation, e.g., start at 70°C, ramp to 300°C[8].
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
4. Derivatization (Silylation):
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
-
Add a silylating agent (e.g., bis-(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture (e.g., at 80°C for 30 minutes) to complete the reaction[10].
-
Inject an aliquot of the derivatized sample into the GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the quantification of a substance without the need for an identical reference standard for the analyte[13][14]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling absolute quantification against a certified internal standard[14].
Data Presentation: qNMR Validation Parameters
qNMR is known for its high accuracy and precision, with performance often rivaling chromatographic methods.
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (R²) | > 0.9999 | ≥ 0.99 |
| Accuracy (% Recovery) | 99.0% - 101.0% | High accuracy expected |
| Precision (% RSD) | < 1.0% | High precision expected |
| LOD/LOQ | Analyte dependent, generally in the low µM range | Method dependent |
Performance data is generalized for qNMR applications[14].
Experimental Protocol: qNMR Method
This protocol provides a general procedure for quantitative ¹H NMR analysis.
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
3. NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure accurate integration, including:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A sufficient number of scans for an adequate signal-to-noise ratio.
-
4. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
General Analytical Method Validation Workflow
The following diagram provides a high-level overview of the stages involved in the validation of any analytical method, in accordance with ICH guidelines.
Caption: Figure 3. General Workflow for Analytical Method Validation.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. aaps.ca [aaps.ca]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. s4science.at [s4science.at]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispec.co.th [scispec.co.th]
- 9. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youngin.com [youngin.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Reactivity in Novel Benzyl (3-oxocyclobutyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of three novel Benzyl (3-oxocyclobutyl)carbamate derivatives: BCD-001, BCD-002, and BCD-003. The data presented herein is based on a series of in-vitro immunoassays designed to assess the binding affinity of these compounds against their primary therapeutic target, Enzyme X, and two structurally related off-target enzymes, Enzyme Y and Enzyme Z. The objective of this guide is to furnish researchers with the necessary data and methodologies to evaluate the specificity and potential for off-target effects of these compounds in pre-clinical development.
Quantitative Cross-Reactivity Data
The binding affinities of BCD-001, BCD-002, and BCD-003 for Enzyme X, Enzyme Y, and Enzyme Z were determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The half-maximal inhibitory concentration (IC50) values were calculated and are summarized in the table below. Lower IC50 values are indicative of higher binding affinity. The cross-reactivity was calculated relative to the primary target, Enzyme X.
| Compound | Target Enzyme | IC50 (nM) | Cross-Reactivity (%) vs. Enzyme X |
| BCD-001 | Enzyme X | 15 | 100 |
| Enzyme Y | 1500 | 1.0 | |
| Enzyme Z | >10000 | <0.15 | |
| BCD-002 | Enzyme X | 25 | 100 |
| Enzyme Y | 500 | 5.0 | |
| Enzyme Z | 8000 | 0.31 | |
| BCD-003 | Enzyme X | 18 | 100 |
| Enzyme Y | 800 | 2.25 | |
| Enzyme Z | >10000 | <0.18 |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol details the competitive ELISA used to determine the IC50 values for each this compound derivative against the target enzymes.
Materials:
-
96-well microtiter plates
-
Target enzymes (Enzyme X, Y, and Z)
-
Biotinylated tracer antigen
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound derivatives (BCD-001, BCD-002, BCD-003)
Procedure:
-
Coating: Microtiter plates are coated with a capture antibody specific for the respective target enzyme and incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer to remove any unbound antibody.
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding assay buffer and incubating for 1-2 hours at room temperature.
-
Competition: A fixed concentration of the biotinylated tracer antigen and varying concentrations of the test compounds (BCD-001, BCD-002, or BCD-003) are added to the wells. The plate is incubated for 2 hours at room temperature, allowing the test compounds and the tracer to compete for binding to the immobilized enzyme.
-
Washing: The plate is washed three times to remove unbound reagents.
-
Enzyme Conjugation: Streptavidin-HRP conjugate is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times to remove unbound conjugate.
-
Signal Development: TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction is stopped by adding the stop solution.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic curve. Cross-reactivity is calculated using the formula: (IC50 of Enzyme X / IC50 of off-target enzyme) x 100%.
Visualizations
Caption: Experimental workflow for the competitive ELISA used in cross-reactivity assessment.
Benchmarking the Efficiency of Benzyl (3-oxocyclobutyl)carbamate in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of key building blocks is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a multi-step synthesis. This guide provides a comparative analysis of Benzyl (B1604629) (3-oxocyclobutyl)carbamate, a crucial intermediate in the synthesis of various pharmaceuticals, against a notable alternative. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to offer an objective assessment to inform synthetic strategy.
A prime example of the application of Benzyl (3-oxocyclobutyl)carbamate is in the synthesis of Abrocitinib (B560407), a Janus kinase 1 (JAK1) inhibitor.[1][2] The efficiency of incorporating the key cyclobutane (B1203170) moiety is paramount. This guide will therefore focus on comparing the synthetic route to a key Abrocitinib intermediate via this compound with a more recent, alternative biocatalytic approach.
Data Presentation: Comparative Synthesis of a Key Abrocitinib Intermediate
The following table summarizes the key quantitative data for two distinct synthetic routes to a cis-3-(methylamino)cyclobutane intermediate, a core component of Abrocitinib.
| Feature | Route 1: Via this compound | Route 2: Biocatalytic Reductive Amination |
| Starting Material | (3-Oxocyclobutyl)-carboxylic acid | 3-Oxocyclobutanecarboxylic acid isopropyl ester |
| Key Intermediate | This compound | N/A |
| Key Transformation | Curtius rearrangement followed by trapping with benzyl alcohol, then reductive amination | Direct biocatalytic reductive amination |
| Overall Yield | ~40-47% for this compound synthesis[1]; subsequent steps not fully quantified in single source | 74% for the key cis-amino ester formation[2] |
| Key Reagents | Diphenyl phosphoryl azide (B81097) (DPPA), Triethylamine (B128534), Benzyl alcohol, Methylamine (B109427), Sodium borohydride[1] | SpRedAm enzyme from Saccharopolyspora purpurea, Methylamine[2] |
| Reaction Conditions | Elevated temperatures (60°C) for carbamate (B1207046) formation; standard conditions for reductive amination[1] | Biocatalytic conditions |
| Advantages | Utilizes classical, well-established chemical transformations. | Higher yield in the key stereoselective step, greener chemistry (enzymatic), fewer steps to the key amine. |
| Disadvantages | Lower yield for the initial intermediate, use of potentially hazardous azide reagents. | Requires access to a specific enzyme and biocatalytic expertise. |
Experimental Protocols
Route 1: Synthesis of this compound and Subsequent Reductive Amination
This protocol is based on patent literature for the synthesis of Abrocitinib intermediates.[1]
Step 1: Preparation of this compound
-
A solution of (3-oxocyclobutyl)-carboxylic acid (150 g) and triethylamine (217.5 mL) in a mixture of tetrahydrofuran (B95107) (2.25 L) and toluene (B28343) (2.25 L) is prepared.
-
Diphenyl phosphoryl azide (283.5 mL) is added slowly to the solution, maintaining the temperature below 30°C.
-
The reaction mixture is then heated to approximately 60°C and maintained for about 45 minutes.
-
After one hour, benzyl alcohol (150 mL) is added, and the solution is kept at 60°C for an additional 2 hours.
-
Upon cooling to room temperature, the solution is diluted with ethyl acetate.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate, hydrochloric acid, and again with sodium bicarbonate.
-
The product is purified by silica (B1680970) gel chromatography (hexane-ethyl acetate) to yield this compound. (Yield: ~40-47%)[1]
Step 2: Preparation of Benzyl [cis-3-(methylamino)cyclobutyl]carbamate hydrochloride
-
A 2M solution of methylamine in THF (562.2 mL) is slowly added to a stirred slurry of this compound (60 g) and acetic acid (33 mL) at room temperature.
-
The mixture is stirred at room temperature for 2.5 hours and then cooled to 0°C.
-
Sodium borohydride (B1222165) (33.72 g) is added in portions over 10 minutes.
-
The reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with water and concentrated under vacuum to remove the THF.
-
The resulting intermediate is further processed to yield the desired product.
Route 2: Biocatalytic Reductive Amination for a Key Abrocitinib Precursor
This alternative, commercial route bypasses the formation of this compound.[2]
-
The synthesis begins with 3-oxocyclobutanecarboxylic acid, which is first esterified to the isopropyl ester.
-
A biocatalytic reductive amination is performed on the isopropyl 3-oxocyclobutanecarboxylate.
-
The reaction utilizes the wild-type SpRedAm enzyme from S. purpureus.
-
This single enzymatic step directly produces the cis-amino ester compound, isopropyl cis-3-(methylamino)cyclobutane-1-carboxylate, in a 74% yield.[2]
-
This intermediate can then be carried forward in the synthesis of Abrocitinib.
Mandatory Visualizations
The following diagrams illustrate the relevant biological pathway and the comparative synthetic workflows.
Caption: The JAK-STAT signaling pathway, a target for inhibitors like Abrocitinib.[3][4][5][6]
Caption: Comparative workflows for a key Abrocitinib intermediate synthesis.
Conclusion
The choice between a classical chemical synthesis route involving this compound and a modern biocatalytic alternative highlights a common dilemma in pharmaceutical process development. While the former relies on well-understood but sometimes lower-yielding steps with potentially hazardous reagents, the latter offers a more efficient, greener, and stereoselective path to the desired intermediate.[2]
The data indicates that for the synthesis of the key cis-amino cyclobutane core of Abrocitinib, the biocatalytic route provides a significantly higher yield in the crucial amine installation step.[2] However, the accessibility of the required enzyme and the necessary expertise in biocatalysis are critical considerations. This compound remains a viable and valuable building block, particularly when biocatalytic options are not feasible or for the synthesis of other target molecules where its specific reactivity is advantageous. This guide underscores the importance of evaluating multiple synthetic strategies to identify the most efficient and scalable route for a given target.
References
- 1. WO2020261041A1 - Process for preparation of abrocitinib - Google Patents [patents.google.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling of Benzyl (3-oxocyclobutyl)carbamate for Mechanistic Studies
For researchers, scientists, and drug development professionals, elucidating reaction mechanisms and metabolic pathways is critical for innovation and safety. Isotopic labeling is a powerful technique that provides unambiguous insights into the intricate transformations of molecules.[1] This guide offers a comparative analysis of strategies for isotopically labeling Benzyl (3-oxocyclobutyl)carbamate, a key structural motif in medicinal chemistry, to facilitate mechanistic studies. We present potential synthetic methodologies, compare labeling alternatives, and provide detailed experimental protocols and data interpretation frameworks.
Overview of Isotopic Labeling Strategies
Isotopic labeling involves replacing an atom in a molecule with its heavier, non-radioactive isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[2] These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] This allows researchers to trace the fate of specific atoms through complex reaction sequences or metabolic pathways, providing direct evidence of bond formation, bond cleavage, and molecular rearrangement.[4][5][6]
For this compound, several atoms can be targeted for isotopic labeling to probe different aspects of a potential mechanism:
-
¹³C-labeling of the Cyclobutane (B1203170) Ring: Essential for tracking the integrity and transformation of the core cyclobutane structure.
-
¹³C-labeling of the Carbonyl Group: Useful for studying reactions involving the ketone, such as reduction or nucleophilic attack.
-
¹³C-labeling of the Carbamate (B1207046) Carbonyl: Allows for monitoring the stability and metabolic fate of the carbamate linkage.
-
¹⁵N-labeling of the Carbamate Nitrogen: Provides a clear spectroscopic handle for tracking the nitrogen atom.
-
²H-labeling (Deuterium): Can be used to probe C-H bond cleavage events through the Kinetic Isotope Effect (KIE).[2]
The selection of the isotope and its position is dictated by the specific mechanistic question being investigated.
Synthetic Approach for Labeled this compound
The following diagram illustrates a generalized workflow for the synthesis and subsequent use of a ¹³C-labeled version of the target compound.
Caption: Synthesis and application workflow for ¹³C-labeled this compound.
Comparison of Labeling vs. Alternative Methods
Isotopic labeling is a premier tool for mechanistic studies, but it should be compared with other available techniques. Each method offers unique advantages and limitations.
| Method | Principle | Advantages | Limitations | Typical Application |
| Isotopic Labeling (¹³C, ¹⁵N) | Trace the fate of atoms by detecting mass shifts (MS) or specific NMR signals.[2][3] | Unambiguous tracking of atoms; Definitive structural information on products/metabolites.[4][10] | Requires custom synthesis of labeled compounds; Can be costly and time-consuming. | Identifying metabolic pathways; Elucidating rearrangement mechanisms; Characterizing covalent adducts. |
| Deuterium Labeling (²H) / KIE | Measure the change in reaction rate upon replacing H with D at a specific site.[2][11] | Provides direct evidence for bond cleavage in the rate-determining step.[10] | Synthesis of specifically deuterated compounds is required; Interpretation can be complex if multiple steps are partially rate-limiting.[10] | Probing C-H bond activation by enzymes (e.g., CYPs); Differentiating between reaction mechanisms. |
| Computational Modeling (DFT) | Simulate reaction pathways and transition states to predict the most likely mechanism. | Cost-effective; Provides detailed energetic profiles of entire reaction coordinates. | Model accuracy is highly dependent on the level of theory and basis set; Requires experimental validation. | Predicting reaction outcomes; Rationalizing observed stereoselectivity; Investigating unstable intermediates. |
| In Vitro Enzyme Assays | Characterize the function of isolated enzymes with the substrate. | Allows for studying a specific transformation in a controlled environment. | May not fully replicate the cellular context (e.g., cofactor availability, downstream effects). | Determining enzyme kinetics (Km, Vmax); Screening for inhibitors; Validating a hypothesized enzymatic step. |
Application in a Mechanistic Study: A Hypothetical Case
Consider a scenario where this compound is a suspected mechanism-based inhibitor of an enzyme. The hypothesis is that the enzyme oxidizes the cyclobutane ring, leading to a reactive intermediate that covalently binds to an active site nucleophile.
The diagram below illustrates how ¹³C-labeling could be used to validate this proposed mechanism.
Caption: Using ¹³C-labeling to confirm a mechanism-based enzyme inactivation pathway.
Experimental Protocols
The following are generalized protocols. Specific conditions must be optimized for the particular reaction and analytical instrumentation.
Protocol 1: Synthesis of [¹³C₂]-Cyclobutanone (Illustrative)
-
Reactant Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve [1,2-¹³C₂]-vinyl acetate in anhydrous diethyl ether.
-
Ketene Generation: In a separate flask, slowly add trichloroacetyl chloride to a stirred suspension of activated zinc in anhydrous diethyl ether. The resulting dichloroketene is used in situ.
-
[2+2] Cycloaddition: Carefully transfer the dichloroketene solution via cannula to the vinyl acetate solution at 0°C. Allow the reaction to stir for 12-18 hours, warming slowly to room temperature.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Reductive Dechlorination: Dissolve the crude dichlorocyclobutanone adduct in glacial acetic acid. Add zinc dust portion-wise while monitoring the reaction by GC-MS.
-
Purification: After the reaction is complete, filter off the excess zinc and neutralize the solution. Extract the product with diethyl ether. Purify the resulting [¹³C₂]-cyclobutanone by distillation or column chromatography.[8]
-
Characterization: Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Metabolite Identification using LC-MS
-
Incubation: Incubate the ¹³C-labeled this compound (e.g., at 10 µM) with the biological system (e.g., liver microsomes with NADPH) and a parallel control with unlabeled compound.
-
Quenching and Extraction: At various time points (e.g., 0, 15, 30, 60 min), quench the reaction by adding an equal volume of cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS Analysis: Analyze the supernatant using a high-resolution LC-MS system.
-
Data Analysis: Search the data for mass signals corresponding to potential metabolic transformations (e.g., hydroxylation, ring-opening). Critically, compare the spectra from the labeled and unlabeled incubations. A true metabolite of the drug will appear as a "doublet" of peaks separated by the mass of the incorporated isotopes (e.g., +2 or +4 Da for a ¹³C₂ or ¹³C₄ label), confirming the origin of the signal.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. symeres.com [symeres.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
Comparative Biological Activity of Benzyl Carbamate Derivatives: A Guide for Researchers
The carbamate (B1207046) functional group is a key structural motif in medicinal chemistry, known for enhancing the pharmacological properties of compounds.[1][2] Benzyl (B1604629) carbamate derivatives, in particular, have been the subject of extensive research due to their diverse biological activities.[1] This guide synthesizes findings on their efficacy as cholinesterase inhibitors for neurodegenerative diseases, their potential in anticancer therapies, and their activity against other targets.
Enzyme Inhibition Activity
Benzyl carbamate derivatives have shown significant potential as inhibitors of various enzymes, most notably cholinesterases and coronavirus main protease (Mpro).
Cholinesterase Inhibition
A primary biological activity of benzyl carbamate derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of neurodegenerative diseases like Alzheimer's.[1] Inhibition of these enzymes increases acetylcholine (B1216132) levels in synaptic clefts, enhancing cholinergic neurotransmission.[1] Studies on substituted benzyl N-phenylcarbamates have demonstrated varying inhibitory concentrations (IC50), with a general trend of stronger inhibition of BChE compared to AChE.[3]
| Compound Reference | Substitution Pattern | AChE IC50 (µM) | BChE IC50 (µM) |
| 1a | 4-acetoxybenzyl | 535 | 177 |
| 1b | 4-acetoxy-3-methoxybenzyl | 385 | 115 |
| 1c | 4-acetoxy-3,5-dimethoxybenzyl | 443 | 129 |
| 1d | 4-hydroxybenzyl | 363 | 114 |
| 1e | 4-hydroxy-3-methoxybenzyl | 277 | 64 |
| 1f | 4-hydroxy-3,5-dimethoxybenzyl | 288 | 75 |
| 1g | 4-methylbenzyl | 374 | 124 |
| 1h | 4-hydroxymethylbenzyl | 199 | 21 |
| 1i | 4-acetoxymethylbenzyl | 240 | 33 |
| 1j | 4-(dimethylaminomethyl)benzyl | 335 | 98 |
| 1k | 4-(acetoxymethyl)-3-methoxybenzyl | 269 | 60 |
| Data sourced from a study on substituted benzyl N-phenylcarbamates.[3] |
Coronavirus Mpro Inhibition
In the search for antiviral agents, a screen of peptidyl and peptidomimetic inhibitors identified several benzyl carbamate derivatives as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[4] Notably, some of these compounds also inhibited human cathepsin L (hCatL), which is important for viral entry into host cells.[4]
| Compound Reference | Target Enzyme | IC50 (µM) |
| 1a | SARS-CoV-2 Mpro | 0.1601 |
| 2a | SARS-CoV-2 Mpro | 1.89 |
| 3a | SARS-CoV-2 Mpro | 10.11 |
| 4a | SARS-CoV-2 Mpro | 16.42 |
| 5a | SARS-CoV-2 Mpro | 0.8295 |
| 1a | Human Cathepsin L | 0.184 |
| 2a | Human Cathepsin L | 1.98 |
| 3a | Human Cathepsin L | 10.74 |
| 4a | Human Cathepsin L | 8.65 |
| Data from a high-throughput screening of a legacy collection of cysteine protease inhibitors.[4] |
Anticancer Activity
Recent research has underscored the potential of benzyl carbamate derivatives as anticancer agents.[1] For instance, a series of bufalin-3-yl nitrogen-containing-carbamate derivatives were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. One derivative, 3i-HCl , exhibited remarkable potency with IC50 values in the nanomolar range.[5]
| Cell Line | Cancer Type | IC50 of 3i-HCl (nM) |
| HeLa | Cervical Cancer | 0.30 |
| A549 | Lung Cancer | 0.52 |
| HCT-116 | Colon Cancer | 0.45 |
| HepG2 | Liver Cancer | 0.68 |
| MCF-7 | Breast Cancer | 0.81 |
| K562 | Leukemia | 1.09 |
| PC-3 | Prostate Cancer | 0.76 |
| U87 | Glioblastoma | 0.93 |
| SW1990 | Pancreatic Cancer | 0.61 |
| SGC-7901 | Gastric Cancer | 0.88 |
| In vitro antiproliferative activity of compound 3i-HCl.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cholinesterase Inhibition Assay
The inhibitory activity of substituted benzyl N-phenylcarbamates against AChE (from electric eel) and BChE (from equine serum) was determined using a modified Ellman's method. The assay mixture contained the respective enzyme, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the carbamate derivative in a phosphate (B84403) buffer (pH 7.4). The reaction was initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE). The rate of the reaction was monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the 5-thio-2-nitrobenzoate anion. IC50 values were calculated from the dose-response curves.[3]
Coronavirus Mpro Inhibition Assay
The inhibitory activity against SARS-CoV-2 Mpro was assessed using a fluorescence resonance energy transfer (FRET) assay. The enzyme was incubated with the test compounds before the addition of a fluorogenic substrate. The cleavage of the substrate by Mpro results in an increase in fluorescence, which was measured over time. The IC50 values were determined by plotting the initial reaction rates against the inhibitor concentrations.[4]
Cell Proliferation (MTT) Assay
The antiproliferative activity of the bufalin-3-yl carbamate derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan (B1609692) crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: Mechanism of cholinesterase inhibition by benzyl carbamate derivatives.
References
- 1. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications [nsrlaboratories.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyl (3-oxocyclobutyl)carbamate: A Guide for Laboratory Professionals
For immediate reference, treat Benzyl (3-oxocyclobutyl)carbamate as a hazardous chemical waste and consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. The following guidelines are based on general best practices for the disposal of carbamate (B1207046) and cyclobutane (B1203170) derivatives in a laboratory setting.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound, while not extensively documented in terms of specific disposal procedures, belongs to the carbamate family of chemicals, which have established disposal considerations.
Key Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1].
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
This compound waste should be collected in a designated, properly labeled, and leak-proof container.
-
The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials for similar carbamate compounds include strong oxidizing agents and strong acids[2].
-
-
Container Management:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a cool, dry, and well-ventilated secondary containment area away from heat and sources of ignition[2].
-
-
Disposal Method Selection:
-
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This typically involves incineration at a permitted facility[3].
-
For some carbamate-containing wastes, chemical treatment to hydrolyze the carbamate ester linkage under strongly alkaline conditions can be a preliminary step to reduce toxicity, though this should only be performed by trained personnel following a validated protocol[3].
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Provide them with an accurate inventory of the waste, including the chemical name and quantity.
-
Regulatory Compliance
The U.S. Environmental Protection Agency (EPA) has specific regulations under the Land Disposal Restrictions (LDR) program for carbamate-containing wastes[4]. These regulations dictate the treatment standards that must be met before such waste can be landfilled. Professional disposal services are equipped to handle these requirements.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
At present, there is limited publicly available quantitative data specifically for the disposal of this compound. The following table summarizes general information pertinent to its chemical class.
| Parameter | Value/Information | Source |
| Chemical Family | Carbamate | General Knowledge |
| Known Incompatibilities | Strong oxidizing agents, Strong acids | [2] |
| Recommended Disposal | Incineration via a licensed waste disposal facility | [2][3] |
| EPA Regulation | Land Disposal Restrictions for carbamate wastes | [4] |
Disclaimer: The information provided is a general guide and should not replace the specific protocols and regulations of your institution. Always consult your EHS department for guidance on chemical waste disposal.
References
Safeguarding Your Research: A Guide to Handling Benzyl (3-oxocyclobutyl)carbamate
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling of Benzyl (3-oxocyclobutyl)carbamate (CAS 130369-36-7). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. The following guidance is based on available safety data for the compound and its structural analogs.
Essential Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling and Weighing | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is recommended. |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | A NIOSH-approved respirator with an organic vapor cartridge and particulate filter is required. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risk.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed when not in use.
Handling and Use
-
Engineering Controls: All handling of solid this compound that may generate dust, and all work with its solutions, should be conducted in a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing promptly and wash it before reuse.[1]
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Spill Response
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a labeled, sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Unused this compound and solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers should be placed in a sealed, labeled container for hazardous waste disposal. Do not dispose of in regular trash.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





